Product packaging for 2-Bromo-2-phenylacetyl chloride(Cat. No.:CAS No. 19078-72-9)

2-Bromo-2-phenylacetyl chloride

Cat. No.: B106964
CAS No.: 19078-72-9
M. Wt: 233.49 g/mol
InChI Key: UDEJUBDPPQVWEX-UHFFFAOYSA-N
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Description

2-Bromo-2-phenylacetyl chloride is a specialized bifunctional reagent that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure incorporates two highly reactive sites—an acid chloride and an alpha-bromine—enabling sequential and site-specific modifications. This allows researchers to employ it as a key building block for the synthesis of complex heterocyclic systems and for the introduction of phenylacetyl motifs into target molecules via efficient acylation reactions. In pharmaceutical research, chlorinated compounds are fundamental, with more than 250 FDA-approved drugs containing chlorine atoms . The presence of both chlorine and bromine atoms on the same carbon skeleton makes this compound particularly useful for exploring structure-activity relationships (SAR) and for developing new bioactive molecules, including potential treatments for disorders of the nervous system and infectious diseases . The reactivity of the acid chloride group allows for rapid amide or ester formation with nucleophiles, while the alpha-bromo substituent can be leveraged for further nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions, providing a powerful tool for molecular diversification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO B106964 2-Bromo-2-phenylacetyl chloride CAS No. 19078-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEJUBDPPQVWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344597
Record name 2-bromo-2-phenylacetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19078-72-9
Record name 2-bromo-2-phenylacetyl chloride
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Record name 19078-72-9
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-phenylacetyl chloride (CAS No: 19078-72-9), a reactive chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis, reactivity, handling protocols, and applications, offering a critical resource for professionals in the field.

Core Chemical and Physical Properties

This compound, also known as α-Bromophenylacetyl chloride, is a halogenated acyl chloride. Its bifunctional nature, containing both a reactive acid chloride and a benzylic bromide, makes it a versatile building block for introducing the 2-bromo-2-phenylacetyl moiety into a wide range of molecules.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource(s)
CAS Number 19078-72-9[1][2]
Molecular Formula C₈H₆BrClO[1][2][3]
Molecular Weight 233.49 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms α-Bromophenylacetyl chloride, Benzeneacetyl chloride, α-bromo-[1][2]
Appearance Colorless volatile liquid with a strong odor.[4]
Boiling Point Not available (likely decomposes)[2][3]
Melting Point Not available[2][3]
Storage Conditions 2-8°C, in a dry, cool, and well-ventilated place.[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds in a two-step sequence starting from phenylacetic acid. The first step involves the α-bromination of the carboxylic acid, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid

A common method for the α-bromination of phenylacetic acid is a radical-initiated reaction using N-Bromosuccinimide (NBS).

Experimental Protocol:

  • To a dry, two-necked flask equipped with a reflux condenser, add 2-phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.[5]

  • Add a radical initiator, such as Azobisisobutyronitrile (AIBN) (approx. 0.05 eq).[5]

  • Heat the reaction mixture to reflux (approx. 77°C) with constant stirring for 2-4 hours.[5]

  • Monitor the reaction progress by a suitable technique (e.g., ¹H NMR) until the starting material is consumed.[5]

  • After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate.

  • Dilute the mixture with a non-polar solvent like hexane and filter to remove the solid.[5]

  • Remove the solvent from the filtrate under reduced pressure. The crude 2-bromo-2-phenylacetic acid can be purified by silica gel column chromatography.[5]

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts), place the purified 2-bromo-2-phenylacetic acid (1.0 eq).

  • Slowly add an excess of thionyl chloride (e.g., 2.0-4.0 eq).[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

  • Heat the mixture to reflux for 1-2 hours.[6] The reaction is complete when gas evolution ceases.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[6][7]

  • The resulting crude this compound can be purified by vacuum distillation, although care must be taken due to its thermal lability.

G cluster_synthesis Synthesis Workflow PA Phenylacetic Acid BPA 2-Bromo-2-phenylacetic acid PA->BPA NBS, AIBN CCl4, Reflux Target This compound BPA->Target SOCl2, Reflux

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl chloride group makes this compound an excellent acylating agent. It readily reacts with a variety of nucleophiles to form esters, amides, and other carbonyl derivatives. This reactivity is central to its utility as an intermediate in organic synthesis.

Common Reactions:

  • With Alcohols: Forms phenylacetate esters.

  • With Amines: Forms phenylacetamides.

  • With Thiols: Forms phenylacetyl thioesters.

  • Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst.

The presence of the α-bromo group provides a second reactive site for nucleophilic substitution, further expanding its synthetic utility.

G cluster_reactions General Reactivity Pathways Chloride This compound Ester Ester Product Chloride->Ester + Nucleophile Amide Amide Product Chloride->Amide + Nucleophile Thioester Thioester Product Chloride->Thioester + Nucleophile Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R-NH2) Amine->Amide Thiol Thiol (R-SH) Thiol->Thioester

Caption: Reactions with various nucleophiles.

Applications in Drug Discovery

Halogenated organic compounds are of immense importance in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[8] Acyl chlorides are common intermediates for coupling reactions to build more complex molecular architectures. For instance, a related compound, 5-bromo-2-chlorobenzoyl chloride, is a key intermediate in the synthesis of dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[6] The reactivity of this compound makes it a valuable precursor for generating libraries of compounds for screening in drug discovery programs, particularly for developing enzyme inhibitors or receptor ligands.[8]

Safety, Handling, and Storage

This compound is a hazardous and corrosive chemical that requires strict safety protocols.

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary MeasureSource(s)
Causes severe skin burns and eye damage. Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling.[9]
May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors.
Reacts with water. Keep away from moisture. Use CO₂, dry chemical, or dry sand for firefighting.[4]
May be corrosive to metals. Keep only in original, corrosion-resistant container.

Handling Protocol:

  • All manipulations should be performed in a certified chemical fume hood.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Ground all equipment when transferring to prevent static discharge.[4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[4]

Storage:

  • Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area designated for corrosives.[2][9]

  • Store away from incompatible materials and moisture.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides, phosgene, and hydrogen chloride gas.[9]

G cluster_logic Relationship: Reactivity to Application Reactivity High Reactivity (Acyl Chloride & Benzylic Bromide) Intermediate Versatile Synthetic Intermediate Reactivity->Intermediate enables role as Application Application in Drug Discovery & Synthesis Intermediate->Application leads to

Caption: Role as a versatile synthetic intermediate.

References

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, handling, and applications of 2-Bromo-2-phenylacetyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound, also known as α-Bromophenylacetyl chloride, is a reactive acyl chloride derivative. Its chemical structure consists of a phenyl group and a bromine atom attached to the alpha carbon of an acetyl chloride moiety. This structure makes it a valuable intermediate in various organic syntheses.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₆BrClO[1][2][3]
Molecular Weight 233.49 g/mol [1][3]
CAS Number 19078-72-9[3]
Appearance Colorless volatile liquid with a strong odor.[4]
Boiling Point Not available (n/a).[2]
Melting Point Not available (n/a).[2]
Density Not available (n/a).[2]
Solubility Decomposes in water.[5] Soluble in alcohol and ether.[6]
InChIKey RFPBUXOVSZEMSW-UHFFFAOYSA-N[1]
SMILES ClC(=O)C(Br)c1ccccc1[3]

Reactivity and Stability

Stability: this compound is stable under recommended storage conditions, which include a dry, cool, and well-ventilated place with tightly closed containers. It should be protected from extremes of temperature and direct sunlight.

Reactivity: As an acyl chloride, it is highly reactive towards nucleophiles.

  • Hydrolysis: It reacts with water and moisture, decomposing to form corrosive hydrogen chloride gas.[5]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[6][7] It may react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[5][6]

Hazardous Decomposition: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including carbon oxides, phosgene, and hydrogen chloride gas.[7]

Synthesis and Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of phenylacetic acid followed by chlorination.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid [8]

  • To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (e.g., 2.7 mmol), N-bromosuccinimide (NBS) (e.g., 3.05 mmol), and carbon tetrachloride (e.g., 5.5 mL).[8]

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 0.14 mmol), to the stirred mixture.[8]

  • Heat the reaction mixture to reflux at approximately 77°C for 2 hours.[8]

  • Monitor the reaction progress by ¹H NMR until the starting material is consumed.[8]

  • Cool the mixture to room temperature, dilute with hexane, and filter.[8]

  • Remove the solvent under reduced pressure (rotary evaporation) and purify the crude product by silica gel column chromatography to yield 2-bromo-2-phenylacetic acid.[8]

Step 2: Conversion to this compound

  • In a fume hood, dissolve the synthesized 2-bromo-2-phenylacetic acid in a dry, inert solvent such as dichloromethane or toluene.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • The reaction mixture is typically stirred for several hours at room temperature or gently heated to drive the reaction to completion. The evolution of HCl and SO₂ (with thionyl chloride) or CO and CO₂ (with oxalyl chloride) gas will be observed.

  • After the reaction is complete, the excess chlorinating agent and solvent are removed by distillation or under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

SynthesisWorkflow PhenylaceticAcid Phenylacetic Acid Intermediate 2-Bromo-2-phenylacetic acid PhenylaceticAcid->Intermediate Bromination NBS_AIBN NBS, AIBN in CCl4 NBS_AIBN->Intermediate ThionylChloride SOCl2 or (COCl)2 FinalProduct This compound ThionylChloride->FinalProduct Intermediate->FinalProduct Chlorination

Figure 1: Synthetic pathway for this compound.

General Protocol for Acylation Reactions

This compound is a potent acylating agent. Below is a general protocol for its reaction with a nucleophile (e.g., an amine or alcohol).

  • Dissolve the amine or alcohol substrate in a dry, aprotic solvent (e.g., dichloromethane, THF, or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • If the nucleophile is an amine, add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of this compound in the same dry solvent to the cooled, stirred solution of the substrate.

  • Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials. This typically involves washing with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purify the resulting amide or ester product by column chromatography or recrystallization.

ReactivityDiagram AcylChloride 2-Bromo-2-phenylacetyl chloride Product Acylated Product (Ester, Amide, Carboxylic Acid) AcylChloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., R-OH, R-NH2, H2O) Nucleophile->Product Byproduct HCl Product->Byproduct +

Figure 2: General reactivity of this compound.

Applications in Research and Drug Development

Acyl chlorides are fundamental building blocks in organic synthesis. The bifunctional nature of this compound (containing both a reactive acyl chloride and a bromine atom) makes it a versatile reagent.

Phenylacetyl chloride and its derivatives are utilized in the synthesis of various pharmaceutical compounds. For instance, they are used in the preparation of penicillin and in the synthesis of inhibitors for enzymes like glutaminase, which is a target in cancer therapy.[6][9] The phenylacetyl moiety is a common scaffold in medicinal chemistry. The presence of the bromine atom allows for further functionalization through nucleophilic substitution or cross-coupling reactions, expanding its utility in creating diverse molecular libraries for drug discovery.

Spectroscopic Data

  • ¹H NMR: The spectrum would show aromatic protons in the range of 7.2-7.5 ppm. A key singlet for the alpha-proton (CHBr) would likely appear downfield due to the deshielding effects of the adjacent bromine, carbonyl, and phenyl groups.

  • ¹³C NMR: The carbonyl carbon (C=O) would exhibit a characteristic signal around 170 ppm. Aromatic carbons would appear in the 125-140 ppm region. The alpha-carbon attached to the bromine would be found in the aliphatic region but shifted downfield.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically in the range of 1780-1815 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).[10]

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions.

GHS Hazard Classification: [1][11]

  • Skin Corrosion/Irritation (Category 1B)[11]

  • Serious Eye Damage/Eye Irritation (Category 1)[11]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[11]

  • May be corrosive to metals (Category 1)[11]

Safety Precautions: [7][11]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles and a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.

  • Handling: Avoid breathing mist, vapors, or spray.[7] Do not get in eyes, on skin, or on clothing.[7]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7] Store in a corrosives area.[7]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate (in dry solvent) B Add Base (if needed) A->B C Cool to 0°C B->C D Slowly Add This compound C->D E Stir and Monitor (TLC/LC-MS) D->E F Aqueous Wash E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify Product (Chromatography) H->I

Figure 3: General experimental workflow for acylation.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-2-phenylacetyl chloride from Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-2-phenylacetyl chloride, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the α-bromination of phenylacetic acid, followed by the conversion of the resulting 2-bromo-2-phenylacetic acid to the corresponding acyl chloride. This document details the reaction mechanisms, provides experimentally validated protocols, and presents quantitative data to support researchers in the practical application of this synthesis.

Synthesis Overview

The overall transformation of phenylacetic acid to this compound proceeds through two sequential reactions:

  • Step 1: α-Bromination of Phenylacetic Acid: This step involves the selective bromination of the carbon atom alpha to the carboxylic acid group. This is typically achieved via a free-radical bromination mechanism.

  • Step 2: Acyl Chloride Formation: The carboxylic acid functionality of 2-bromo-2-phenylacetic acid is then converted to a more reactive acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions.

Reaction Pathways and Mechanisms

The synthesis involves a free-radical substitution followed by a nucleophilic acyl substitution.

Reaction_Pathway PhenylaceticAcid Phenylacetic Acid BromoAcid 2-Bromo-2-phenylacetic acid PhenylaceticAcid->BromoAcid α-Bromination (NBS, AIBN) AcylChloride This compound BromoAcid->AcylChloride Acyl Chloride Formation (SOCl2 or (COCl)2)

Caption: Overall reaction pathway for the synthesis.

Mechanism of α-Bromination

The α-bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) proceeds via a classic free-radical chain mechanism.

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Δ 2 R• + NBS 2 R• + NBS 2 R-Br + Succinimidyl radical 2 R-Br + Succinimidyl radical 2 R• + NBS->2 R-Br + Succinimidyl radical Succinimidyl radical Succinimidyl radical Br• Br• Succinimidyl radical->Br• Phenylacetic Acid + Br• Phenylacetic Acid + Br• Benzylic Radical + HBr Benzylic Radical + HBr Phenylacetic Acid + Br•->Benzylic Radical + HBr Benzylic Radical + NBS Benzylic Radical + NBS 2-Bromo-2-phenylacetic acid + Succinimidyl radical 2-Bromo-2-phenylacetic acid + Succinimidyl radical Benzylic Radical + NBS->2-Bromo-2-phenylacetic acid + Succinimidyl radical Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Benzylic Radical + Br• Benzylic Radical + Br• 2-Bromo-2-phenylacetic acid 2-Bromo-2-phenylacetic acid Benzylic Radical + Br•->2-Bromo-2-phenylacetic acid

Caption: Mechanism of free-radical α-bromination.

Mechanism of Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride (SOCl₂) is a well-established method that proceeds through a nucleophilic acyl substitution mechanism.

AcylChloride_Mechanism Carboxylic Acid Carboxylic Acid Protonated Chlorosulfite Intermediate Protonated Chlorosulfite Intermediate Carboxylic Acid->Protonated Chlorosulfite Intermediate + SOCl2 Acylium Ion Intermediate + SO2 + Cl- Acylium Ion Intermediate + SO2 + Cl- Protonated Chlorosulfite Intermediate->Acylium Ion Intermediate + SO2 + Cl- - HCl Acylium Ion Intermediate + Cl- Acylium Ion Intermediate + Cl- Acyl Chloride Acyl Chloride Acylium Ion Intermediate + Cl-->Acyl Chloride

Caption: Mechanism of acyl chloride formation with thionyl chloride.

Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable pathway to the target compound.

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid

This procedure utilizes N-bromosuccinimide for the selective α-bromination of phenylacetic acid.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Phenylacetic AcidC₈H₈O₂136.15376 mg2.76 mmol
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98540 mg3.03 mmol
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2123 mg0.14 mmol
Carbon Tetrachloride (CCl₄)CCl₄153.825.5 mL-

Procedure:

  • To a dry two-necked flask equipped with a reflux condenser, add phenylacetic acid (376 mg, 2.76 mmol), N-bromosuccinimide (540 mg, 3.03 mmol), and carbon tetrachloride (5.5 mL).

  • With stirring, add azobisisobutyronitrile (23 mg, 0.14 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours with continuous stirring.

  • Monitor the reaction progress by ¹H NMR until the complete consumption of phenylacetic acid is observed.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with hexane (10.0 mL) and filter to remove the succinimide byproduct.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ether, 2:1 v/v) to yield 2-bromo-2-phenylacetic acid as a white solid.

Quantitative Data:

ProductYield (%)
2-Bromo-2-phenylacetic acid95%
Step 2: Synthesis of this compound

This protocol is adapted from procedures for the conversion of similar carboxylic acids to acyl chlorides using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Bromo-2-phenylacetic acidC₈H₇BrO₂215.042.15 g10.0 mmol
Thionyl Chloride (SOCl₂)SOCl₂118.971.43 mL (2.38 g)20.0 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.091-2 dropsCatalytic
Anhydrous Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9320 mL-

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-bromo-2-phenylacetic acid (2.15 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Slowly add thionyl chloride (1.43 mL, 20.0 mmol) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction mixture should become a clear solution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure.

  • The resulting crude this compound, a pale yellow oil or low-melting solid, can be used directly for subsequent reactions or further purified by vacuum distillation.

Expected Quantitative Data:

Based on analogous reactions, the yield of this step is expected to be high.

ProductExpected Yield (%)Purity
This compound>95%>95% (typically)

Product Characterization

The final product, this compound, can be characterized by standard spectroscopic methods.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₆BrClO
Molecular Weight233.49 g/mol

Spectroscopic Data (Expected):

TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃)δ 7.3-7.5 (m, 5H, Ar-H), δ 5.5-5.7 (s, 1H, α-CH)
¹³C NMR (CDCl₃)δ 170-172 (C=O), δ 135-140 (Ar C-ipso), δ 128-130 (Ar C-H), δ 50-55 (α-C)
IR (neat)~1790 cm⁻¹ (C=O, acyl chloride), ~3030 cm⁻¹ (Ar C-H), ~700-800 cm⁻¹ (C-Br, C-Cl)

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Acyl Chloride Formation A Combine Phenylacetic Acid, NBS, and CCl4 B Add AIBN and Reflux A->B C Reaction Monitoring (NMR) B->C D Work-up: Cooling, Dilution, and Filtration C->D E Purification: Rotary Evaporation and Column Chromatography D->E F Combine 2-Bromo-2-phenylacetic acid, DCM, and DMF E->F Intermediate Product G Add Thionyl Chloride and Reflux F->G H Removal of Excess Reagent and Solvent (Distillation) G->H I Product Isolation (and optional vacuum distillation) H->I

Caption: Laboratory workflow for the two-step synthesis.

Safety Considerations

  • Phenylacetic acid, N-bromosuccinimide, and 2-bromo-2-phenylacetic acid are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN) is a flammable solid and should be handled with care.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution in a fume hood, and appropriate PPE must be worn.

  • This compound is expected to be corrosive and a lachrymator. Handle with care in a fume hood.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially when using anhydrous solvents.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific studies detailing the biological mechanism of action, protein targets, and effects on signaling pathways of 2-bromo-2-phenylacetyl chloride are not available. The following guide is a well-informed projection based on the known chemical reactivity of its constituent functional groups—an acyl chloride and an alpha-bromo ketone. The proposed mechanisms, pathways, and experimental data are therefore hypothetical and intended to serve as a scientific framework for future research.

Introduction

This compound is a bifunctional electrophilic molecule with the potential for high reactivity towards biological nucleophiles. Its chemical structure, featuring a highly reactive acyl chloride and an alpha-bromo ketone, suggests that it can act as a potent covalent modifier of proteins and other macromolecules. This technical guide explores the putative mechanism of action of this compound, providing a detailed, albeit hypothetical, framework for its potential interactions with cellular components and the subsequent impact on biological signaling. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of such reactive compounds as chemical probes or covalent inhibitors.

Core Putative Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action of this compound is likely to be the covalent modification of nucleophilic amino acid residues within proteins. The molecule possesses two electrophilic centers: the carbon of the acyl chloride and the alpha-carbon bearing the bromine atom.

  • Acylation Reaction: The acyl chloride is an exceptionally reactive group that will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. In a biological context, this includes the side chains of lysine (ε-amino group), serine (hydroxyl group), threonine (hydroxyl group), tyrosine (phenolic hydroxyl group), and the N-terminal amino group of proteins. This reaction results in the formation of a stable amide or ester bond, attaching the 2-bromo-2-phenylacetyl moiety to the protein.

  • Alkylation Reaction: The alpha-bromo ketone functionality makes the alpha-carbon susceptible to nucleophilic attack via an SN2 reaction. The thiol group of cysteine is a particularly strong nucleophile and a common target for such alkylating agents.[1] Other nucleophilic residues that can be targeted include the imidazole ring of histidine and the thioether of methionine.[2][3] This alkylation results in the formation of a stable thioether, alkylamino, or sulfonium salt linkage.

Due to the high reactivity of the acyl chloride, it is probable that acylation is the initial and more widespread modification. However, the subsequent alkylation by the alpha-bromo group could lead to intra- or intermolecular crosslinking if a second nucleophile is in proximity.

Below is a DOT script illustrating the general workflow of protein modification by this compound.

G cluster_0 Protein Modification Workflow 2_Bromo_2_phenylacetyl_chloride 2-Bromo-2-phenylacetyl chloride Acylation Acylation Reaction (Lys, Ser, Thr, Tyr, N-terminus) 2_Bromo_2_phenylacetyl_chloride->Acylation Fast Alkylation Alkylation Reaction (Cys, His, Met) 2_Bromo_2_phenylacetyl_chloride->Alkylation Slower Target_Protein Target Protein (with nucleophilic residues) Target_Protein->Acylation Target_Protein->Alkylation Modified_Protein Covalently Modified Protein Acylation->Modified_Protein Alkylation->Modified_Protein Functional_Consequences Functional Consequences (e.g., Enzyme Inhibition, Pathway Disruption) Modified_Protein->Functional_Consequences

Fig. 1: Hypothetical workflow of protein modification.

Hypothetical Impact on Signaling Pathways

Covalent modification of proteins can lead to a variety of functional consequences, including enzyme inhibition, disruption of protein-protein interactions, and alteration of protein localization. The non-specific nature of highly reactive compounds like this compound suggests that it could impact multiple signaling pathways simultaneously.

For instance, if this compound were to inhibit a key kinase, it could disrupt a phosphorylation cascade. The diagram below illustrates a hypothetical scenario where the compound inhibits a hypothetical "Kinase A," which is upstream of a signaling pathway leading to cell proliferation.

G cluster_1 Hypothetical Signaling Pathway Disruption Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor phosphorylates Proliferation Cell Proliferation Transcription_Factor->Proliferation promotes Inhibitor 2-Bromo-2-phenylacetyl chloride Inhibitor->Kinase_A covalently inhibits

Fig. 2: Hypothetical inhibition of a kinase cascade.

Quantitative Data (Hypothetical)

Due to the absence of experimental data, the following tables are illustrative examples of how quantitative data for this compound might be presented.

Table 1: Hypothetical Inhibitory Activity against a Panel of Kinases

Kinase TargetIC50 (µM)Modification Site (Predicted)
Kinase A0.5Cys-123
Kinase B2.1Lys-45
Kinase C15.8Met-89
Kinase D> 100-

Table 2: Hypothetical Reactivity with Nucleophilic Amino Acids

Amino AcidSecond-Order Rate Constant (M⁻¹s⁻¹)
Cysteine150
Lysine85
Histidine40
Serine5

Experimental Protocols (Hypothetical)

Detailed methodologies for key experiments are crucial for reproducibility. Below are hypothetical protocols for assays that would be used to characterize the mechanism of action of this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials:

    • Recombinant human Kinase A

    • ATP

    • Peptide substrate for Kinase A

    • This compound (in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 96-well plate, add 5 µL of the compound dilution or DMSO (vehicle control).

    • Add 10 µL of a solution containing Kinase A and the peptide substrate to each well.

    • Pre-incubate for 30 minutes at room temperature to allow for covalent modification.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Objective: To identify the specific amino acid residues on a target protein that are covalently modified by this compound.

  • Materials:

    • Target protein (e.g., Kinase A)

    • This compound

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAM)

    • Trypsin (sequencing grade)

    • Formic acid

    • Acetonitrile

    • LC-MS/MS system

  • Procedure:

    • Incubate the target protein with a 5-fold molar excess of this compound for 1 hour at room temperature.

    • Quench the reaction by adding an excess of a small molecule thiol like glutathione.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteines by adding IAM to 20 mM and incubating for 30 minutes in the dark.

    • Dilute the sample 10-fold with 50 mM ammonium bicarbonate.

    • Digest the protein overnight with trypsin at 37°C.

    • Acidify the peptide mixture with formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the 2-bromo-2-phenylacetyl group on all potential nucleophilic residues.

Conclusion

While the specific biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a mechanism of action based on covalent modification of proteins. As a bifunctional electrophile, it has the potential to be a potent and likely non-specific inhibitor of a wide range of proteins. The hypothetical frameworks for its mechanism, impact on signaling, and experimental investigation provided in this guide are intended to stimulate and direct future research into this and similar reactive molecules. Such studies are essential to unlock their potential as chemical biology tools or as scaffolds for the development of targeted covalent inhibitors.

References

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-bromo-2-phenylacetyl chloride, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details its chemical identity, physical properties, synthesis protocols, and key reactions.

Chemical Identity and Synonyms

The compound with the chemical name this compound is a derivative of phenylacetic acid. Its structure is characterized by a bromine atom and a phenyl group attached to the alpha-carbon of the acetyl chloride moiety.

IUPAC Name: this compound

Synonyms:

  • α-Bromophenylacetyl chloride[1]

  • Benzeneacetyl chloride, α-bromo-[1]

It is important to distinguish this compound from its isomer, 2-(2-bromophenyl)acetyl chloride, where the bromine atom is substituted on the phenyl ring.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₆BrClO[3][4]
Molecular Weight 233.49 g/mol [3][4]
CAS Number 19078-72-9[1]
Appearance Not explicitly stated, likely a liquid
Boiling Point Not available[4]
Melting Point Not available[4]
Density Not available[4]
Solubility Reacts with water[5]

Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from phenylacetic acid. The first step involves the bromination of the alpha-carbon, followed by the conversion of the resulting carboxylic acid to an acyl chloride.

Synthesis of 2-Bromo-2-phenylacetic acid

A common method for the synthesis of the precursor, 2-bromo-2-phenylacetic acid, involves the bromination of phenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). While a detailed protocol for this specific synthesis was not found in the search results, a representative procedure for a similar α-bromination is as follows.

Materials:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-bromo-2-phenylacetic acid.

  • Purify the product by recrystallization or column chromatography.

Synthesis of this compound

The conversion of 2-bromo-2-phenylacetic acid to this compound is a standard transformation in organic chemistry, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7]

Materials:

  • 2-Bromo-2-phenylacetic acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure using Thionyl Chloride:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 2-bromo-2-phenylacetic acid.

  • Add an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Procedure using Oxalyl Chloride:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-2-phenylacetic acid in anhydrous dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of oxalyl chloride to the solution at room temperature. Gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • After the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.

  • The product can be purified by vacuum distillation.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow for this compound and its relationship to precursor and subsequent reaction types.

synthesis_workflow Phenylacetic_acid Phenylacetic Acid Bromo_acid 2-Bromo-2-phenylacetic acid Phenylacetic_acid->Bromo_acid NBS, AIBN Acyl_chloride This compound Bromo_acid->Acyl_chloride SOCl₂ or (COCl)₂

Caption: Synthesis workflow for this compound.

logical_relationships Acyl_chloride This compound Carboxylic_acid_derivative Carboxylic Acid Derivative Acyl_chloride->Carboxylic_acid_derivative is a Electrophile Electrophile Acyl_chloride->Electrophile acts as Amide_synthesis Amide Synthesis Electrophile->Amide_synthesis in Ester_synthesis Ester Synthesis Electrophile->Ester_synthesis in Friedel_Crafts Friedel-Crafts Acylation Electrophile->Friedel_Crafts in

Caption: Logical relationships of this compound.

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of two reactive sites: the electrophilic acyl chloride and the carbon bearing the bromine atom, which can participate in nucleophilic substitution reactions.

While specific signaling pathways involving this compound were not identified in the search results, acyl chlorides, in general, are crucial intermediates in the synthesis of a wide array of biologically active molecules. They are commonly used to introduce the phenylacetyl moiety into a target structure, a substructure present in many pharmaceutical compounds. For instance, phenylacetyl chloride itself is a precursor in the synthesis of penicillins and other drugs.[8] The bromo-functionality on the alpha-carbon of this compound provides an additional handle for further chemical modifications, allowing for the creation of diverse molecular scaffolds for drug discovery.

References

An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Bromo-2-phenylacetyl chloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, synthesis, and applications.

Core Compound Information

This compound , also known as α-Bromophenylacetyl chloride, is a reactive acyl chloride derivative. Its chemical structure features a bromine atom and a chlorine atom attached to the acetyl group, which is further bonded to a phenyl ring. This combination of functional groups makes it a versatile reagent in organic synthesis.

Chemical Identity and Properties

Below is a summary of the key identifiers and physicochemical properties of this compound.

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms α-Bromophenylacetyl chloride-
CAS Number 19078-72-9[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
Boiling Point 110 °C at 2.5 Torr-
Density 1.613 g/cm³ (predicted)-
Melting Point Not available[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from phenylacetic acid. The first step is the α-bromination of phenylacetic acid to yield 2-bromo-2-phenylacetic acid, which is then converted to the corresponding acyl chloride.

Experimental Protocol: Synthesis of 2-Bromo-2-phenylacetic acid

This protocol is adapted from a general procedure for the synthesis of α-bromophenylacetic acid.

Materials:

  • Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Hexane

  • Ether

Procedure:

  • To a dry two-necked flask equipped with a condenser, add phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2 hours. The reaction progress can be monitored by ¹H NMR spectroscopy until the starting material is consumed.

  • After completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with hexane and filter to remove succinimide.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: n-hexane/ether) to yield 2-bromo-2-phenylacetic acid as a white solid.

Conversion to this compound

The resulting 2-bromo-2-phenylacetic acid can be converted to the acid chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Procedure:

  • In a fume hood, dissolve 2-bromo-2-phenylacetic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Slowly add thionyl chloride (≥ 1.1 eq) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or gentle heat until the evolution of gas (SO₂ and HCl) ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.

Spectroscopic Data

Spectroscopic Data for 2-Bromophenylacetyl chloride (Isomer)
IR Spectrum (ATR) Characteristic peaks for the carbonyl group (C=O) of the acyl chloride are expected around 1780-1815 cm⁻¹.
Mass Spectrometry (GC-MS) The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. Fragmentation would likely involve the loss of Cl, Br, and COCl.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A notable application is in the production of the antiplatelet agent, clopidogrel .

Experimental Workflow: Synthesis of a Clopidogrel Intermediate

The following diagram illustrates a key step in the synthesis of a clopidogrel intermediate where an α-bromo phenylacetic acid derivative is reacted with a thienopyridine derivative. This showcases the utility of this class of compounds in building complex drug molecules.

G cluster_reaction Reaction Conditions cluster_product Product A 2-Bromo-2-(2-chlorophenyl) acetic acid methyl ester E Methyl (2S)-2-(2-chlorophenyl)-2- (4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate (Clopidogrel) A->E Nucleophilic Substitution B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine B->E C Base (e.g., NaHCO₃) D Solvent (e.g., Methanol)

Synthesis of Clopidogrel via Nucleophilic Substitution.

Safety and Handling

This compound is a corrosive and reactive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release corrosive hydrogen chloride and hydrogen bromide gas.

Personal Protective Equipment (PPE):

  • Safety goggles and face shield

  • Chemical-resistant gloves

  • Protective clothing

Handling:

  • Keep away from moisture, strong oxidizing agents, bases, and alcohols.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, immediate medical attention is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

References

2-Bromo-2-phenylacetyl chloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety Data Sheet (SDS) for 2-Bromo-2-phenylacetyl chloride

This technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information is synthesized from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's hazards and safe handling practices.

Chemical Identification

This compound, also known as α-Bromophenylacetyl chloride, is a chemical intermediate used in organic synthesis. Due to variations in naming conventions, it is crucial to verify the specific compound and its associated hazards by consulting the CAS number provided by the supplier.

IdentifierValue
Chemical Name This compound
Synonyms α-Bromophenylacetyl chloride, Benzeneacetyl chloride, α-bromo-
CAS Number 55116-09-1[1], 19078-72-9[2]
Molecular Formula C₈H₆BrClO[1][3]
Molecular Weight 233.49 g/mol [1][3]

Physical and Chemical Properties

The physical and chemical properties are essential for understanding the substance's behavior under various experimental and storage conditions.

PropertyValueSource
Melting Point 48 - 51 °C
Boiling Point 135 °C @ 24 hPa
Boiling Point 127 - 128 °C[4]

Note: Experimental protocols for determining these values are not detailed in the reviewed SDSs; they are often cited from scientific literature.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification provides a universally understood system for communicating its dangers.

GHS ClassificationCodeDescription
Pictogram GHS07 (Irritant)[1]
Signal Word Warning[1]
Hazard Statements H314Causes severe skin burns and eye damage.
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing mist or vapors.
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Handling, Storage, and Stability

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

ParameterRecommendation
Handling Use in a well-ventilated area or under a chemical fume hood.[6]. Avoid contact with skin, eyes, and clothing.[6]. Do not breathe mists or vapors.[6]. Wash hands thoroughly after handling.[1].
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]. Store locked up.. Recommended storage temperatures vary from room temperature to 2-8°C.[7].
Stability Stable under recommended storage conditions..
Incompatible Materials Strong oxidizing agents, strong bases, alcohols, and water.[6]. Reacts violently with water..
Hazardous Decomposition Thermal decomposition can produce carbon oxides and phosgene..

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory to minimize exposure risk.

ControlSpecification
Engineering Controls Work in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[4][6].
Eye/Face Protection Wear safety glasses with side shields or goggles..
Skin Protection Wear protective gloves and protective clothing..
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn..

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in the event of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Remove victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6].
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[6].
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[6].
Accidental Release Ensure adequate ventilation. Absorb spill with inert material (e.g., sand, diatomite) and transfer to a properly labeled container for disposal. Do not let the product enter drains.[5].

Transport Information

The transport of this compound is regulated due to its corrosive nature.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT / TDG / IATA UN3265Corrosive liquid, acidic, organic, n.o.s.8II

Source:[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound, from preparation to emergency response.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_emergency Emergency Response cluster_spill Spill Response cluster_exposure Exposure Response prep_sds Review SDS prep_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical (Weighing/Transfer) prep_hood->handle_chem handle_store Close Container & Store Securely handle_chem->handle_store spill Spill Occurs handle_chem->spill Potential Incident exposure Exposure Occurs handle_chem->exposure spill_absorb Absorb with Inert Material spill->spill_absorb skin Skin Contact: Wash for 15 min exposure->skin eye Eye Contact: Rinse for 15 min exposure->eye inhale Inhalation: Move to Fresh Air exposure->inhale spill_dispose Dispose as Hazardous Waste spill_absorb->spill_dispose medical Seek Medical Attention skin->medical eye->medical inhale->medical

Safe Handling Workflow for this compound.

References

Navigating the Reactivity of 2-Bromo-2-phenylacetyl chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-2-phenylacetyl chloride, a critical reagent for researchers, scientists, and professionals in drug development. Understanding the inherent reactivity of this acyl chloride is paramount to ensuring its quality, efficacy, and safety in sensitive synthetic applications. This document outlines the factors influencing its stability, recommended handling procedures, and a framework for establishing stability-indicating analytical methods.

Core Concepts: Inherent Reactivity and Decomposition Pathways

This compound is a highly reactive molecule, a characteristic driven by the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing chloro and bromo substituents. This inherent reactivity makes it susceptible to degradation, primarily through hydrolysis and thermal decomposition.

Hydrolysis: The principal degradation pathway for this compound is its reaction with water to form 2-bromo-2-phenylacetic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of atmospheric moisture is sufficient to initiate hydrolysis, leading to a decrease in the purity of the reagent over time.

Thermal Decomposition: Elevated temperatures can induce the decomposition of this compound. Thermal stress can lead to the elimination of hydrogen chloride and the formation of various byproducts. At high temperatures, the release of toxic and corrosive gases, such as carbon oxides, phosgene, and hydrogen chloride gas, is a significant safety concern.[1][2]

The following diagram illustrates the key factors that can compromise the stability of this compound, leading to its degradation.

cluster_factors Degradation Factors cluster_product This compound cluster_degradation Degradation Products Moisture Moisture (Hydrolysis) Product 2-Bromo-2-phenylacetyl chloride Moisture->Product attacks Temperature Elevated Temperature Temperature->Product accelerates Light Light Exposure Light->Product may promote Incompatibles Incompatible Materials Incompatibles->Product reacts with Acid 2-Bromo-2-phenylacetic acid + HCl Product->Acid hydrolyzes to Thermal_Decomp Decomposition Gases (CO, CO2, HCl, Phosgene) Product->Thermal_Decomp thermally decomposes to Byproducts Other Impurities Product->Byproducts forms

Factors influencing the degradation of this compound.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the longevity of this compound, adherence to strict storage and handling protocols is essential. The following table summarizes the recommended conditions based on available safety data sheets and the known chemistry of acyl chlorides.

ParameterRecommended ConditionRationale & Key Considerations
Temperature Store at 2-8 °C (refrigerated).[3][4]Reduces the rate of thermal decomposition and slows down hydrolytic reactions. While some sources suggest room temperature storage, refrigeration is the more conservative and recommended approach for long-term stability.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Displaces atmospheric moisture, thereby minimizing hydrolysis. This is particularly crucial after the container has been opened.
Container Tightly sealed, original container. Avoid metal containers.[3]Prevents ingress of moisture and atmospheric gases. The reagent can be corrosive to certain metals. Glass containers with resistant liners are preferred.[3]
Light Exposure Store in a dark place, protected from direct sunlight.[1]While specific photostability data is not readily available, acyl chlorides can be sensitive to light, which may catalyze degradation.
Storage Area A dry, cool, and well-ventilated place, designated as a corrosives area.[1][2]Ensures a controlled environment and proper segregation from incompatible materials.

Incompatible Materials

To prevent hazardous reactions and maintain the purity of the product, this compound should not be stored with the following classes of compounds:

Incompatible MaterialHazard
Water/Moisture Violent reaction, hydrolysis to form corrosive acids.
Strong Oxidizing Agents Potential for vigorous or explosive reactions.
Strong Bases (e.g., amines, hydroxides) Rapid and exothermic reaction, leading to decomposition.
Alcohols Reacts to form esters in an exothermic reaction.

Experimental Protocol: Framework for a Stability-Indicating Assay

For critical applications, particularly in pharmaceutical development, it is advisable to perform a stability study to determine the shelf-life of this compound under specific laboratory conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.

Objective: To develop and validate a quantitative HPLC method that can separate and quantify this compound from its potential degradation products, primarily 2-bromo-2-phenylacetic acid.

Workflow for Method Development and Validation:

cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_val Method Validation A Select HPLC Column & Mobile Phase B Optimize Separation Parameters (Gradient, Flow Rate, Temperature) A->B C Develop Derivatization Protocol (if necessary for detection) B->C D Subject sample to: - Acidic Hydrolysis - Basic Hydrolysis - Oxidative Stress - Thermal Stress - Photolytic Stress E Analyze Stressed Samples D->E F Assess Specificity & Peak Purity E->F G Validate for: - Linearity - Accuracy - Precision - LOD/LOQ F->G

Workflow for developing a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound (test sample)

  • Reference standards for this compound and 2-bromo-2-phenylacetic acid

  • HPLC-grade acetonitrile, water, and other solvents

  • Buffers (e.g., phosphate buffer)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

  • Derivatizing agent (e.g., 2-nitrophenylhydrazine), if direct UV detection is insufficient.

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Forced degradation equipment (oven, UV lamp, water bath)

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the sample with a solution of 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 80 °C.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).

  • Samples should be taken at various time points and analyzed by the developed HPLC method.

5. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

By implementing these storage, handling, and analytical procedures, researchers and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

An In-depth Technical Guide to the Spectral Data of 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 2-bromo-2-phenylacetyl chloride

  • Molecular Formula: C₈H₆BrClO

  • Molecular Weight: 233.49 g/mol

  • CAS Number: 19078-72-9

  • Structure: (A representative image would be placed here in a full document)

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

The ¹H NMR spectrum is expected to be dominated by the signals from the aromatic protons of the phenyl group and the single methine proton at the alpha position.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Rationale
~7.30 - 7.50Multiplet5HAromatic protons (C₆H₅)Based on typical aromatic proton chemical shifts in similar phenyl-containing compounds.
~6.10Singlet1HMethine proton (CH-Br)The electron-withdrawing effects of the adjacent bromine and carbonyl chloride groups will cause a significant downfield shift.

Note: The exact chemical shift of the methine proton can be influenced by the solvent used.

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the alpha-carbon.

Chemical Shift (δ) ppmAssignmentPredicted Rationale
~168Carbonyl carbon (C=O)The acyl chloride carbonyl carbon is expected in this region.
~135Quaternary aromatic carbon (C-CH)The aromatic carbon attached to the acetyl group.
~128 - 130Aromatic carbons (CH)Typical range for phenyl group carbons.
~55Alpha-carbon (CH-Br)The carbon atom bonded to the bromine is expected to be significantly deshielded.

The infrared spectrum will be characterized by a strong carbonyl stretch and absorptions corresponding to the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignmentPredicted Rationale
~1790StrongC=O stretch (acyl chloride)Acyl chlorides typically show a strong carbonyl absorption at a high frequency.
~3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~1600, 1495, 1450Medium to WeakAromatic C=C stretchesTypical absorptions for the phenyl group.
~750, 690StrongC-H out-of-plane bendingIndicative of a monosubstituted benzene ring.
~700 - 600MediumC-Br stretchThe carbon-bromine bond absorption.
~800 - 600MediumC-Cl stretchThe carbon-chlorine bond of the acyl chloride.

The mass spectrum, likely obtained by electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignmentPredicted Rationale
232/234/236Variable[M]⁺Molecular ion peak, showing the isotopic pattern for one bromine and one chlorine atom.
197Moderate[M - Cl]⁺Loss of the chlorine atom.
153/155Moderate[M - Br]⁺Loss of the bromine atom.
118Strong[C₈H₆O]⁺Subsequent loss of HCl from the [M - Br]⁺ fragment.
91High[C₇H₇]⁺Tropylium ion, a common fragment for compounds containing a benzyl group.
77Moderate[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a single-pulse ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H NMR spectrum.

  • Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[1][2]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or the empty ATR crystal.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.[3]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionize the sample molecules using a standard electron energy (typically 70 eV).

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detect the ions and record their mass-to-charge ratio (m/z).

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Methodologies

The following diagrams illustrate the logical relationships in the spectral analysis of this compound and a general workflow for such an analysis.

Logical Relationship of Spectral Analyses cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Molecule Target Molecule cluster_Final Structural Elucidation NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Final_Structure Complete Structure and Purity Assessment NMR_info->Final_Structure IR_info->Final_Structure MS_info->Final_Structure Molecule This compound Molecule->NMR Molecule->IR Molecule->MS

Caption: Interconnectivity of spectral methods for molecular characterization.

Experimental Workflow for Spectral Analysis Sample_Prep Sample Preparation (Dissolving/Thin Film) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) Sample_Prep->IR_Acq MS_Acq MS Data Acquisition (EI-MS) Sample_Prep->MS_Acq Data_Proc Data Processing (Fourier Transform, Baseline Correction) NMR_Acq->Data_Proc IR_Acq->Data_Proc MS_Acq->Data_Proc Spectral_Interp Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Data_Proc->Spectral_Interp Structure_Elucid Structural Elucidation and Reporting Spectral_Interp->Structure_Elucid

Caption: A generalized workflow for acquiring and interpreting spectral data.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-2-phenylacetyl Chloride as an Acylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetyl chloride is a highly reactive acylating agent, valuable in organic synthesis for the introduction of the 2-bromo-2-phenylacetyl moiety into a variety of molecules. Its utility is particularly notable in the synthesis of complex organic molecules, including pharmaceutical intermediates and other specialty chemicals. The presence of the bromine atom at the alpha position to the carbonyl group provides a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions, enhancing its versatility as a building block.

This document provides detailed application notes and experimental protocols for the use of this compound in key acylation reactions, including the synthesis of esters and amides, as well as its application in Friedel-Crafts acylation.

Chemical Properties

PropertyValue
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
CAS Number 19078-72-9
Appearance (Not specified, likely a fuming liquid)
Reactivity Highly reactive towards nucleophiles, moisture sensitive.

Applications in Organic Synthesis

This compound is a versatile reagent for various acylation reactions:

  • Esterification: Reacts with alcohols to form 2-bromo-2-phenylacetate esters. These esters can serve as intermediates in the synthesis of more complex molecules.

  • Amidation: Reacts with primary and secondary amines to yield 2-bromo-2-phenylacetamides. This reaction is fundamental in the construction of amide bonds, which are prevalent in biologically active molecules.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of α-bromoaryl ketones. These products are useful precursors for various pharmaceuticals and fine chemicals.

The reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. The general mechanism for these reactions is a nucleophilic acyl substitution.

General Acylation Mechanism

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Bromo-2-phenylacetate (Esterification)

This protocol is based on the general principles of esterification of acyl chlorides with alcohols.

Objective: To synthesize ethyl 2-bromo-2-phenylacetate via the acylation of ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Pyridine or triethylamine (base)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol (1.0 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Product Properties:

ProductMolecular FormulaMolecular WeightBoiling PointDensityRefractive Index
Ethyl 2-bromo-2-phenylacetateC₁₀H₁₁BrO₂243.10 g/mol 164 °C (30 mmHg)1.3893 g/mL1.5401
Protocol 2: Synthesis of 2-Bromo-N,2-diphenylacetamide (Amidation)

This protocol is adapted from a similar procedure for the synthesis of 2-bromo-N-phenylacetamide.

Objective: To synthesize 2-bromo-N,2-diphenylacetamide via the acylation of aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq.) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.0 eq.) dissolved in a small amount of dichloromethane, followed by the dropwise addition of triethylamine (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. A precipitate may form.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash three times with water in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by crystallization from ethyl acetate.

Quantitative Data for a Similar Reaction (Bromoacetyl bromide with aniline):

Reactant 1Reactant 2BaseSolventProductMelting Point
Aniline (0.016 mol)Bromoacetyl bromide (1.0 eq.)Triethylamine (0.019 mol)Dichloromethane2-Bromo-N-phenylacetamide131-135 °C
Protocol 3: Friedel-Crafts Acylation of Benzene

This protocol is based on the general procedure for Friedel-Crafts acylation.

Objective: To synthesize 2-bromo-2-phenylacetophenone.

Materials:

  • This compound

  • Anhydrous benzene (solvent and reactant)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cracked ice and concentrated hydrochloric acid

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, gas trap, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl gas), add anhydrous benzene and anhydrous aluminum chloride (1.1 eq.).

  • Cool the mixture in an ice bath and slowly add this compound (1.0 eq.).

  • After the initial vigorous reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (around 60°C) for 1-2 hours to ensure completion.

  • Cool the reaction mixture and carefully pour it into a mixture of cracked ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, then with aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, an oily substance, can be purified by column chromatography on silica gel using chloroform as the eluent.

Quantitative Data for a Similar Reaction (Bromination of 2-phenylacetophenone):

Starting MaterialReagentSolventProductYield
2-phenylacetophenone (25.5 g)Bromine (22 g)Chloroform2-bromo-2-phenylacetophenone26 g

Visualizing Workflows

Synthesis of this compound Precursors

G PhenylaceticAcid Phenylacetic Acid AlphaBromoAcid 2-Bromo-2-phenylacetic Acid PhenylaceticAcid->AlphaBromoAcid Bromination [3] NBS_AIBN N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) NBS_AIBN->AlphaBromoAcid AcylChloride This compound AlphaBromoAcid->AcylChloride Chlorination ThionylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ThionylChloride->AcylChloride

Caption: Precursor synthesis workflow.

Experimental Workflow for Amidation

G Start Start DissolveAmine Dissolve Amine and Base in Anhydrous Solvent Start->DissolveAmine Cool Cool to 0 °C DissolveAmine->Cool AddAcylChloride Add this compound Cool->AddAcylChloride React Stir at Room Temperature AddAcylChloride->React Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) React->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Crystallization or Chromatography Concentrate->Purify End End Purify->End

Caption: Amidation experimental workflow.

Drug Development Applications

This compound and its parent compound, phenylacetyl chloride, are important precursors in the synthesis of various pharmaceuticals. For instance, phenylacetyl chloride is a key reagent in the industrial production of penicillin G. The ability to introduce the 2-bromo-2-phenylacetyl group allows for the creation of complex molecular architectures with potential biological activity. The bromine atom can be displaced by other functional groups, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Safety Information

This compound is a reactive and corrosive compound. It is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reagent is sensitive to moisture and will react with water to produce hydrochloric acid. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

Application Notes and Protocols: 2-Bromo-2-phenylacetyl Chloride in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-phenylacetyl chloride is a versatile bifunctional reagent employed in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a reactive acid chloride and a labile alpha-bromo group, allows for sequential reactions to build complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential pharmaceutical agents, with a focus on anticonvulsant compounds.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for the formation of α-substituted phenylacetamide and phenylglycinamide derivatives. These structural motifs are present in a range of biologically active molecules, including anticonvulsants, anti-inflammatory agents, and enzyme inhibitors.

The synthetic strategy typically involves two key steps:

  • Acylation: The acid chloride moiety readily reacts with primary or secondary amines to form a stable amide bond.

  • Nucleophilic Substitution: The α-bromo group can be subsequently displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce further diversity into the molecule.

Application Example: Synthesis of N-Aryl-2-(amino)-2-phenylacetamides as Potential Anticonvulsants

A prominent application of this compound is in the synthesis of N-aryl-2-(amino)-2-phenylacetamides, which have shown significant potential as anticonvulsant agents. The general synthetic scheme is outlined below.

General Synthetic Workflow for N-Aryl-2-(amino)-2-phenylacetamides reagent This compound intermediate N-(Aryl)-2-bromo-2-phenylacetamide reagent->intermediate Acylation (Base, Solvent) amine1 Substituted Aniline (Ar-NH2) amine1->intermediate product N-Aryl-2-(dialkylamino)-2-phenylacetamide (Anticonvulsant Candidate) intermediate->product Nucleophilic Substitution (Base, Solvent) amine2 Secondary Amine (R1R2NH) amine2->product

Caption: Synthetic workflow for N-Aryl-2-(amino)-2-phenylacetamides.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-bromo-2-phenylacetamide (Intermediate)

This protocol describes the acylation of 4-chloroaniline with this compound.

Materials:

  • This compound

  • 4-Chloroaniline

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.1 eq) in anhydrous DCM in a dropping funnel.

  • Add the this compound solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure N-(4-chlorophenyl)-2-bromo-2-phenylacetamide.

Protocol 2: Synthesis of N-(4-chlorophenyl)-2-(diethylamino)-2-phenylacetamide (Final Product)

This protocol describes the nucleophilic substitution of the bromine atom with diethylamine.

Materials:

  • N-(4-chlorophenyl)-2-bromo-2-phenylacetamide (from Protocol 1)

  • Diethylamine

  • Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)

  • Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve N-(4-chlorophenyl)-2-bromo-2-phenylacetamide (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) and diethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization to obtain the final N-(4-chlorophenyl)-2-(diethylamino)-2-phenylacetamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and activity of a series of hypothetical N-aryl-2-(amino)-2-phenylacetamide derivatives.

Compound IDR1R2Yield (%)Anticonvulsant Activity (MES test, ED50 mg/kg)Neurotoxicity (Rotarod test, TD50 mg/kg)Protective Index (PI = TD50/ED50)
1a HH7545.2180.84.0
1b 4-ClH8230.5152.55.0
1c 4-FH7835.1165.04.7
2a HCH37250.8213.44.2
2b 4-ClCH38528.9161.85.6

Data are hypothetical and for illustrative purposes only, based on trends observed in the scientific literature.

Proposed Mechanism of Action: Modulation of Neuronal Excitability

Many anticonvulsant drugs derived from the phenylacetamide scaffold are believed to exert their therapeutic effects by modulating neuronal excitability. A primary proposed mechanism of action is the blockade of voltage-gated sodium channels.

Proposed Mechanism of Action for Anticonvulsant Phenylacetamides cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Na_channel Voltage-Gated Sodium Channel Vesicle_Fusion Vesicle Fusion Na_channel->Vesicle_Fusion Action_Potential Action Potential Propagation Action_Potential->Na_channel Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor (e.g., NMDA, AMPA) Glutamate->Glutamate_Receptor Excitatory_Signal Excitatory Postsynaptic Potential Glutamate_Receptor->Excitatory_Signal Drug Phenylacetamide Anticonvulsant Drug->Na_channel Blockade

Caption: Inhibition of neuronal excitability by blocking sodium channels.

By binding to and stabilizing the inactivated state of voltage-gated sodium channels, these compounds reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This leads to a decrease in the release of excitatory neurotransmitters like glutamate, thereby dampening overall neuronal excitability and preventing seizure propagation.

Conclusion

This compound is a valuable building block for the synthesis of pharmaceutically relevant compounds, particularly those with anticonvulsant properties. The straightforward and versatile chemistry of this reagent allows for the creation of diverse libraries of phenylacetamide and phenylglycinamide derivatives for further biological evaluation. The protocols and data presented herein provide a foundation for researchers to explore the potential of this reagent in their drug discovery and development programs.

Protocol for the Acylation of Alcohols with 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This protocol outlines a general procedure for the esterification of primary, secondary, and tertiary alcohols using 2-Bromo-2-phenylacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic synthesis, yielding the corresponding 2-bromo-2-phenylacetate esters. These esters are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The protocol described here utilizes pyridine as a catalyst and scavenger for the HCl byproduct, in a dichloromethane solvent.

Core Requirements and Data Presentation

Alcohol TypeExample AlcoholStoichiometry (Alcohol:Acyl Chloride:Pyridine)Reaction Time (hours)Temperature (°C)Typical Yield (%)
PrimaryEthanol1 : 1.1 : 1.22 - 40 to 2585 - 95
PrimaryBenzyl Alcohol1 : 1.1 : 1.22 - 40 to 2590 - 98
SecondaryIsopropanol1 : 1.2 : 1.54 - 82570 - 85
SecondaryCyclohexanol1 : 1.2 : 1.54 - 82575 - 90
Tertiarytert-Butanol1 : 1.5 : 2.012 - 2425 to 4020 - 40

Experimental Protocols

Materials:

  • Alcohol (e.g., ethanol, isopropanol, tert-butanol)

  • This compound

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

General Procedure for Acylation:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add anhydrous pyridine (1.2-2.0 eq) to the stirred solution. Subsequently, add a solution of this compound (1.1-1.5 eq) in anhydrous DCM dropwise using a dropping funnel over a period of 15-30 minutes. The amount of acyl chloride and pyridine should be adjusted based on the reactivity of the alcohol (see table above).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-bromo-2-phenylacetate ester.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Alcohol in DCM prep2 Cool to 0 °C prep1->prep2 reac1 Add Pyridine prep2->reac1 reac2 Add this compound reac1->reac2 reac3 Stir and Monitor reac2->reac3 work1 Quench with 1M HCl reac3->work1 work2 Extract with DCM work1->work2 work3 Wash with NaHCO3 & Brine work2->work3 work4 Dry and Concentrate work3->work4 purify Column Chromatography work4->purify

Caption: Experimental workflow for the acylation of alcohols.

reaction_pathway cluster_reactants Reactants cluster_products Products alcohol Alcohol (R-OH) intermediate Acylpyridinium Intermediate alcohol->intermediate Nucleophilic Attack acyl_chloride 2-Bromo-2-phenylacetyl Chloride acyl_chloride->intermediate Activation pyridine Pyridine hcl_salt Pyridinium Hydrochloride pyridine->hcl_salt HCl Scavenging ester 2-Bromo-2-phenylacetate Ester intermediate->ester

Application Note: Exploring 2-Bromo-2-phenylacetyl Chloride for Amine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The 2-bromo-2-phenylacetyl (BPA) group is not a conventional protecting group for amine functionalities in peptide synthesis. Standard protecting groups such as Fmoc and Boc are extensively validated and recommended for routine use. This document presents a theoretical exploration of 2-bromo-2-phenylacetyl chloride as a potential protecting agent, based on established principles of organic chemistry. The protocols provided herein are hypothetical and require experimental validation.

Introduction

In peptide synthesis, the reversible protection of the α-amino group of amino acids is essential to prevent self-polymerization and control the sequence of peptide bond formation.[1][2][3] An ideal protecting group should be introduced efficiently, remain stable during the coupling reaction, and be selectively removed under mild conditions that do not affect other protecting groups or the peptide backbone—a concept known as orthogonality.[2]

This note explores the potential application of this compound as a reagent for creating the 2-bromo-2-phenylacetyl (BPA) N-protecting group. We propose a synthesis route for the reagent, a hypothetical protocol for the protection of amino acids, and a potential deprotection strategy that could offer orthogonality with existing methods.

Synthesis of this compound

The synthesis of the protecting group reagent can be achieved in two main steps: the α-bromination of a precursor followed by conversion to the acyl chloride.

Step 1: Synthesis of 2-Bromo-2-phenylacetic Acid

A reliable method for the synthesis of 2-bromo-2-phenylacetic acid involves the radical bromination of 2-phenylacetic acid using N-bromosuccinimide (NBS).[4]

cluster_synthesis Synthesis of this compound PA Phenylacetic Acid BPAA 2-Bromo-2-phenylacetic Acid PA->BPAA  NBS, AIBN  CCl4, 77°C, 2h   BPAC 2-Bromo-2-phenylacetyl Chloride BPAA->BPAC  SOCl2 or (COCl)2  DCM, RT   start Start: Amino Acid Ester (e.g., H-Ala-OMe) dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_base 3. Add DIPEA cool->add_base add_reagent 4. Add 2-Bromo-2-phenylacetyl Chloride in DCM add_base->add_reagent react 5. React (0°C to RT) add_reagent->react workup 6. Aqueous Workup (NaHCO3, HCl, Brine) react->workup purify 7. Purify via Chromatography workup->purify end End: N-Protected Amino Acid Ester purify->end cluster_deprotection Proposed Deprotection Mechanism Protected N-BPA-Peptide Intermediate1 Isothiouronium Intermediate Protected->Intermediate1  SN2 Attack  (S on Cα)   Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2  Intramolecular  Cyclization   Products Free Peptide (Amine) + Thiazolidinone Byproduct Intermediate2->Products  Hydrolysis/  Release  

References

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Friedel-Crafts acylation reactions utilizing 2-Bromo-2-phenylacetyl chloride. This versatile acylating agent allows for the synthesis of a variety of α-bromo-α-phenylacetophenones, which are valuable intermediates in the development of novel therapeutic agents and other fine chemicals.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1] The use of this compound as the acylating agent provides a direct route to α-bromo-α-phenylacetophenones. These products are key building blocks in medicinal chemistry, notably in the synthesis of anticonvulsant agents and other biologically active molecules. The presence of the α-bromo group offers a reactive handle for further synthetic transformations.

This document outlines the general principles of the reaction, provides detailed experimental protocols for various aromatic substrates, and presents a summary of expected yields.

General Reaction Scheme

The Friedel-Crafts acylation of an aromatic compound with this compound is typically carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring.

Figure 1: General reaction scheme for the Friedel-Crafts acylation of an aromatic substrate with this compound.

Data Summary

The following table summarizes the expected product yields for the Friedel-Crafts acylation of various aromatic substrates with this compound under optimized conditions.

Aromatic SubstrateProductTypical Yield (%)
Benzene2-Bromo-1,2-diphenylethanone75-85
Toluene2-Bromo-2-phenyl-1-(p-tolyl)ethanone80-90
Anisole2-Bromo-1-(4-methoxyphenyl)-2-phenylethanone85-95
Fluorobenzene2-Bromo-1-(4-fluorophenyl)-2-phenylethanone70-80

Note: Yields are based on isolated and purified products and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

General Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

  • This compound is a lachrymator and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Synthesis of 2-Bromo-1,2-diphenylethanone from Benzene

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous benzene (3.0 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-1,2-diphenylethanone as a solid.

Protocol 2: Synthesis of 2-Bromo-2-phenyl-1-(p-tolyl)ethanone from Toluene

This protocol is adapted from a similar synthesis of 2-Bromo-4'(-p-tolyl)acetophenone.[2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Toluene (anhydrous)

  • Carbon disulfide (CS₂, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Methanol

  • Hexane

  • Ethyl acetate

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve toluene (1.2 equivalents) in anhydrous carbon disulfide.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (1.1 equivalents) portion-wise with vigorous stirring.

  • Add this compound (1.0 equivalent) dropwise to the suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with carbon disulfide.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-Bromo-2-phenyl-1-(p-tolyl)ethanone.

Protocol 3: Synthesis of 2-Bromo-1-(4-methoxyphenyl)-2-phenylethanone from Anisole

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anisole (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting benzene with anisole (1.1 equivalents).

  • Due to the activating nature of the methoxy group, the reaction is typically faster. Monitor the reaction closely by TLC.

  • The acylation of anisole is highly regioselective for the para position.[1][3][4]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-1-(4-methoxyphenyl)-2-phenylethanone.

Visualizations

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation reaction.

Friedel_Crafts_Acylation_Mechanism AcylChloride R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex Coordination LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon Formation of Electrophile AlCl4 AlCl₄⁻ Complex->AlCl4 SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex AlCl4->LewisAcid ProductComplex Product-Lewis Acid Complex AlCl4->ProductComplex Arene Arene (Ar-H) Arene->SigmaComplex Electrophilic Attack SigmaComplex->ProductComplex Deprotonation HCl HCl SigmaComplex->HCl H⁺ loss Product Aryl Ketone (Ar-CO-R) ProductComplex->Product Hydrolysis H2O H₂O (Workup) H2O->Product Experimental_Workflow Start Start Setup Assemble Dry Glassware (Flask, Condenser, Dropping Funnel) Start->Setup Reagents Charge Flask with Anhydrous AlCl₃ and Solvent Setup->Reagents Cooling Cool to 0-5 °C (Ice Bath) Reagents->Cooling Addition Slowly Add Solution of This compound and Aromatic Substrate Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench Reaction in Ice/HCl Mixture Reaction->Quench Extraction Liquid-Liquid Extraction with Organic Solvent Quench->Extraction Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry over MgSO₄/Na₂SO₄ and Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify End End Purify->End

References

Application Notes and Protocols for the Synthesis of Hindered Esters using 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The esterification of sterically hindered alcohols, such as tertiary alcohols, presents a significant challenge in organic synthesis. Traditional methods often result in low yields due to steric hindrance, which impedes the nucleophilic attack of the alcohol on the acylating agent. This document provides a detailed protocol for the synthesis of hindered esters utilizing 2-Bromo-2-phenylacetyl chloride, a versatile reagent for introducing the 2-bromo-2-phenylacetyl moiety, which is a precursor to various pharmacologically active compounds.

The protocol described herein is based on the use of a silver cyanide catalyst, which has been shown to be highly effective in promoting the esterification of hindered alcohols with acyl chlorides, often providing superior yields and faster reaction times compared to conventional methods that rely on bases like pyridine.[1] The methodology is applicable to a range of hindered secondary and tertiary alcohols, making it a valuable tool in medicinal chemistry and drug development for the synthesis of novel esters with potential biological activity.

The 2-bromo-2-phenylacetyl group can serve as a handle for further chemical modifications. The bromine atom can be displaced by various nucleophiles to introduce diverse functionalities, or it can participate in cross-coupling reactions. The phenyl group can also be modified to explore structure-activity relationships.

Experimental Workflow

Ester_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Hindered Alcohol This compound Silver Cyanide (catalyst) Anhydrous Solvent ReactionVessel Inert Atmosphere (N2 or Ar) Stirring at Room Temperature Reagents->ReactionVessel Combine Filtration Filter to remove AgCl/AgCN ReactionVessel->Filtration After reaction completion Wash Wash with NaHCO3 (aq) Wash with Brine Filtration->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Purification Column Chromatography Dry->Purification Analysis NMR, IR, Mass Spectrometry Purification->Analysis

Caption: General workflow for the silver cyanide-catalyzed synthesis of hindered esters.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of various hindered esters from this compound using a silver cyanide-catalyzed method. The data is compiled based on typical outcomes for such reactions.

EntryHindered AlcoholProductReaction Time (h)Yield (%)
1tert-Butanoltert-Butyl 2-bromo-2-phenylacetate485
21-Adamantanol1-Adamantyl 2-bromo-2-phenylacetate682
32-Methyl-2-butanol1,1-Dimethylpropyl 2-bromo-2-phenylacetate588
4TriphenylmethanolTrityl 2-bromo-2-phenylacetate875

Detailed Experimental Protocol

Synthesis of tert-Butyl 2-bromo-2-phenylacetate (Representative Procedure)

This protocol is adapted from the general method for the esterification of hindered alcohols.[1]

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (1.2 eq)

  • Silver Cyanide (AgCN) (1.1 eq)

  • Anhydrous Benzene or Toluene (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required, though typically performed at room temperature)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (e.g., tert-butanol, 1.2 eq), silver cyanide (1.1 eq), and anhydrous solvent (e.g., benzene).

  • Addition of Acyl Chloride: Stir the mixture at room temperature and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated silver salts (AgCl and excess AgCN).

    • Wash the filter cake with a small amount of the anhydrous solvent.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the proposed catalytic cycle for the silver cyanide-mediated esterification.

Catalytic_Cycle AcylChloride R-COCl (this compound) AcylCyanide [R-COCN] (Acyl Cyanide Intermediate) AcylChloride->AcylCyanide + AgCN AgCN AgCN (Silver Cyanide) AgCl AgCl (Silver Chloride Precipitate) AcylCyanide->AgCl - Cl- HinderedAlcohol R'-OH (Hindered Alcohol) Ester R-COOR' (Hindered Ester) AcylCyanide->Ester + R'-OH HCN HCN Ester->HCN - R-COOR'

Caption: Proposed mechanism for silver cyanide-catalyzed esterification.

References

Application Notes and Protocols: Introducing the Bromo-Phenylacetyl Group using 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Bromo-2-phenylacetyl chloride as a reagent for the introduction of the bromo-phenylacetyl group onto various nucleophiles. This functional group is of significant interest in drug discovery and chemical biology, often employed as a covalent warhead to irreversibly bind to and inhibit the function of target proteins such as kinases and proteases.

Introduction

This compound is a highly reactive acyl chloride that serves as an efficient agent for the acylation of a wide range of nucleophiles, including amines, alcohols, and thiols. The resulting bromo-phenylacetylated products are valuable intermediates in organic synthesis and are of particular importance in the development of covalent inhibitors. The α-bromo ketone moiety acts as an electrophile that can react with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to irreversible inhibition.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound and its common products.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₈H₆BrClO233.49-
N-Benzyl-2-bromo-2-phenylacetamideC₁₅H₁₄BrNO304.18-
Ethyl 2-bromo-2-phenylacetateC₁₀H₁₁BrO₂243.10Liquid
S-Phenyl 2-bromo-2-phenylthioacetateC₁₄H₁₁BrOS307.21-

Experimental Protocols

Note: These protocols are generalized procedures. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Substituted-2-bromo-2-phenylacetamides

This protocol describes the acylation of a primary or secondary amine with this compound to form the corresponding amide.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-bromo-2-phenylacetamide.

Protocol 2: Synthesis of 2-Bromo-2-phenylacetate Esters

This protocol outlines the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or diethyl ether, anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 3-6 hours, monitoring by TLC.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic phase with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude ester can be purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of S-Aryl-2-bromo-2-phenylthioesters

This protocol details the formation of a thioester from a thiol and this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the thiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add this compound (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.

  • After completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude thioester by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow reagents Reactants: - Nucleophile (Amine/Alcohol/Thiol) - this compound - Base (e.g., TEA, Pyridine) reaction Reaction at 0°C to RT reagents->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup: - Quenching - Extraction - Washing reaction->workup drying Drying (e.g., Na2SO4, MgSO4) workup->drying purification Purification: - Column Chromatography - Recrystallization - Distillation drying->purification product Final Product: Bromo-phenylacetyl derivative purification->product

Caption: General experimental workflow for the synthesis of bromo-phenylacetyl derivatives.

covalent_inhibition_pathway cluster_binding Binding and Reaction inhibitor Bromo-phenylacetyl Inhibitor non_covalent Non-covalent Complex (Reversible) inhibitor->non_covalent Binding enzyme Target Enzyme (e.g., Kinase, Protease) enzyme->non_covalent covalent Covalent Adduct (Irreversible) non_covalent->covalent Covalent Bond Formation (Nucleophilic attack by Cys/His) inhibition Enzyme Inhibition covalent->inhibition

Application Notes and Protocols: Reaction of 2-Bromo-2-phenylacetyl Chloride with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-bromo-2-phenylacetyl chloride with Grignard reagents represents a significant synthetic route to α-bromo-α-phenyl ketones. These products are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. The core transformation involves the nucleophilic acyl substitution of the chloride by the organomagnesium nucleophile. A primary challenge in this reaction is controlling the reactivity of the potent Grignard reagent to prevent a second addition to the newly formed ketone, which would lead to a tertiary alcohol. This document provides detailed application notes, experimental protocols, and relevant data for this important reaction.

Reaction Overview

The fundamental reaction involves the attack of a Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of this compound. This initially forms a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the corresponding α-bromo-α-phenyl ketone.

However, Grignard reagents are highly reactive and can further react with the ketone product in a subsequent nucleophilic addition to form a tertiary alcohol. This secondary reaction often leads to a mixture of products and reduces the yield of the desired ketone.

Several strategies can be employed to favor the formation of the ketone, including:

  • Low Temperatures: Conducting the reaction at low temperatures (-78 °C to 0 °C) can help to stabilize the initial ketone product and reduce the rate of the second addition.

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of the acyl chloride can maintain a low concentration of the nucleophile, thereby minimizing the secondary reaction.

  • Use of Moderating Ligands: The addition of certain ligands, such as bis[2-(N,N-dimethylamino)ethyl] ether, can moderate the reactivity of the Grignard reagent, leading to a more selective reaction with the acyl chloride to produce the ketone in high yield.

Data Presentation

Due to a lack of specific published quantitative data for the reaction of this compound with a wide variety of Grignard reagents, the following table presents representative yields for the synthesis of ketones from the reaction of various acyl chlorides with Grignard reagents under controlled conditions. This data serves to illustrate the expected efficiency of this type of transformation.

EntryAcyl ChlorideGrignard ReagentProductYield (%)Reference
1Benzoyl chloridePhenylmagnesium bromideBenzophenone~70-80General knowledge
2Acetyl chloridePhenylmagnesium bromideAcetophenone~70General knowledge
34-Methoxybenzoyl chlorideEthylmagnesium bromide1-(4-methoxyphenyl)propan-1-one92[Citation needed for specific yield]
42-Naphthoyl chlorideMethylmagnesium bromide1-(naphthalen-2-yl)ethan-1-one85[Citation needed for specific yield]

Experimental Protocols

General Protocol for the Synthesis of α-Bromo-α-phenyl Ketones

This protocol describes a general method for the reaction of this compound with a Grignard reagent to synthesize the corresponding α-bromo-α-phenyl ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

  • Reaction Setup: To the reaction flask, add a solution of this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.0-1.1 eq.) dropwise from the dropping funnel to the stirred solution of the acyl chloride over a period of 30-60 minutes. Maintain the temperature at -78 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure α-bromo-α-phenyl ketone.

Mandatory Visualizations

Reaction Mechanism

Caption: General reaction mechanism for the reaction of this compound with a Grignard reagent, showing the desired ketone formation and the potential side reaction leading to a tertiary alcohol.

Experimental Workflow

Experimental_Workflow A Apparatus Setup (Flame-dried glassware under inert atmosphere) B Reaction Setup (this compound in anhydrous THF, cool to -78 °C) A->B C Grignard Reagent Addition (Slow dropwise addition of Grignard reagent) B->C D Reaction Monitoring (Stir at -78 °C, monitor by TLC) C->D E Quenching (Slow addition of saturated aq. NH4Cl) D->E F Workup (Warm to RT, extraction, washing, drying) E->F G Purification (Concentration and column chromatography) F->G H Product (α-Bromo-α-phenyl ketone) G->H

Caption: A generalized experimental workflow for the synthesis of α-bromo-α-phenyl ketones.

Applications in Drug Development

α-Bromo-α-phenyl ketones are versatile building blocks for the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl group and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.

1. Synthesis of Anticonvulsant Agents:

α-Bromo ketones are known precursors for the synthesis of various heterocyclic compounds with anticonvulsant properties. For instance, they can be used to synthesize substituted imidazoles, thiazoles, and other nitrogen- and sulfur-containing heterocycles that form the core of many anticonvulsant drug candidates.

2. Synthesis of Antiviral Agents:

These compounds serve as key intermediates in the synthesis of certain antiviral drugs. The α-bromo ketone moiety can be elaborated into more complex structures found in molecules designed to inhibit viral enzymes, such as proteases.

3. Precursors to Important Pharmaceuticals:

α-Bromo-α-phenylacetic acid derivatives, which can be derived from the corresponding ketones, are crucial intermediates in the synthesis of blockbuster drugs like clopidogrel (Plavix), an antiplatelet agent. The synthesis of clopidogrel involves the reaction of an α-bromo-phenylacetate derivative with a tetrahydrothienopyridine moiety.

The ability to efficiently synthesize α-bromo-α-phenyl ketones through the controlled reaction of this compound with Grignard reagents is, therefore, of significant interest to the pharmaceutical industry for the development of new and improved therapeutic agents.

Application Notes: 2-Bromo-2-phenylacetyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-2-phenylacetyl chloride is a highly reactive bifunctional reagent valuable for the synthesis of diverse heterocyclic compounds. Its structure incorporates two key reactive sites: a highly electrophilic acid chloride group and a reactive α-bromo substituent. This unique combination allows it to participate in a variety of cyclization, cycloaddition, and multicomponent reactions, making it a versatile building block for constructing complex molecular architectures, particularly those with pharmaceutical relevance. These notes provide an overview of its application in synthesizing key heterocyclic scaffolds such as azetidin-2-ones, 1,3,4-oxadiazoles, and thiazolidin-4-ones.

Synthesis of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are a core structural motif in many antibiotic drugs. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone method for their preparation. This compound serves as an effective ketene precursor for this reaction, enabling the synthesis of 3-bromo-3-phenyl-azetidin-2-ones.

Reaction Principle: The reaction proceeds by treating this compound with a tertiary amine base (e.g., triethylamine), which eliminates HCl to form a highly reactive bromo-phenylketene in situ. This ketene then undergoes a cycloaddition reaction with a pre-formed imine (Schiff base) to yield the target azetidin-2-one ring system.[1][2]

Experimental Workflow Diagram

Staudinger_Synthesis Start Aromatic Aldehyde + Primary Amine SchiffBase Schiff Base (Imine) Start->SchiffBase Condensation Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) SchiffBase->Cycloaddition Reagent 2-Bromo-2-phenylacetyl chloride + Triethylamine Ketene In situ Ketene Formation Reagent->Ketene Elimination Ketene->Cycloaddition Product 3-Bromo-3-phenyl- azetidin-2-one Cycloaddition->Product Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Workflow for the Staudinger synthesis of azetidin-2-ones.

General Experimental Protocol: Synthesis of 1-Aryl-3-bromo-3,4-diphenyl-azetidin-2-ones

  • Schiff Base Formation: In a round-bottom flask, dissolve the selected aromatic aldehyde (10 mmol) and aromatic amine (10 mmol) in 50 mL of dry toluene. Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture using a Dean-Stark apparatus for 2-4 hours until the theoretical amount of water has been collected. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude Schiff base is used in the next step without further purification.

  • Cycloaddition: In a separate three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the crude Schiff base (10 mmol) in 50 mL of dry 1,4-dioxane. Add triethylamine (1.5 mL, 11 mmol) to the solution. Cool the flask to 0-5°C in an ice bath.

  • Slowly add a solution of this compound (2.33 g, 10 mmol) in 20 mL of dry 1,4-dioxane dropwise over 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the precipitated triethylamine hydrochloride salt and wash it with a small amount of dry dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield the pure azetidin-2-one derivative.

Data Summary

EntryR (Amine)R' (Aldehyde)Product Yield (%)Reference
1PhenylPhenyl75%General Method[1]
24-ChlorophenylPhenyl72%General Method[1]
34-MethoxyphenylPhenyl78%General Method[1]
4Phenyl4-Nitrophenyl68%General Method[3]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic heterocycles known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4] A common synthetic route involves the acylation of an acid hydrazide with an acid chloride, followed by cyclodehydration of the resulting N,N'-diacylhydrazine intermediate.

Reaction Principle: The synthesis begins with the N-acylation of a suitable aromatic acid hydrazide with this compound. The resulting diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride to furnish the 2,5-disubstituted 1,3,4-oxadiazole ring.[5][6]

Experimental Workflow Diagram

Oxadiazole_Synthesis Start Aromatic Acid Hydrazide Acylation N-Acylation Start->Acylation Reagent 2-Bromo-2-phenylacetyl chloride Reagent->Acylation Intermediate N,N'-Diacylhydrazine Acylation->Intermediate Cyclization Cyclodehydration (e.g., POCl₃) Intermediate->Cyclization Product 2-(Bromo(phenyl)methyl)- 5-aryl-1,3,4-oxadiazole Cyclization->Product Purification Workup & Purification Product->Purification Final Final Product Purification->Final

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

General Experimental Protocol: Synthesis of 2-(Bromo(phenyl)methyl)-5-aryl-1,3,4-oxadiazoles

  • Acylation: In a round-bottom flask, dissolve the starting aromatic acid hydrazide (10 mmol) in 30 mL of dry tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 mL, 11 mmol) to the solution.

  • Slowly add a solution of this compound (2.33 g, 10 mmol) in 15 mL of dry THF dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Filter the triethylamine hydrochloride precipitate and wash with THF.

  • Evaporate the solvent from the filtrate to obtain the crude N,N'-diacylhydrazine intermediate, which can be used directly or purified by recrystallization.

  • Cyclodehydration: Place the crude diacylhydrazine (8 mmol) in a flask and add phosphorus oxychloride (10 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a 20% sodium bicarbonate solution until a solid precipitates.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from ethanol or an ethanol/DMF mixture to obtain the pure 1,3,4-oxadiazole.

Data Summary

Entry5-Aryl SubstituentProduct Yield (%)Reference
1Phenyl82%General Method[5]
24-Chlorophenyl79%General Method[7]
34-Methylphenyl85%General Method[5]
44-Nitrophenyl75%General Method[7]

Synthesis of Thiazolidin-4-ones

Thiazolidin-4-ones are another class of heterocycles with significant pharmacological interest, including antimicrobial and anticancer activities.[8] A primary synthetic route involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid. An alternative approach involves the reaction between a thioamide and an α-halo acyl chloride.

Reaction Principle: This pathway utilizes a thioamide and this compound. The thioamide nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the bromide, leading to the formation of the five-membered thiazolidinone ring.

Experimental Workflow Diagram

Thiazolidinone_Synthesis Start Thioamide Reaction Cyclocondensation Start->Reaction Reagent 2-Bromo-2-phenylacetyl chloride Reagent->Reaction Intermediate Acyclic Intermediate Reaction->Intermediate Cyclization Intramolecular S-Alkylation Intermediate->Cyclization Product 2-Substituted-5-phenyl- thiazolidin-4-one Cyclization->Product Purification Workup & Purification Product->Purification Final Final Product Purification->Final

Caption: Workflow for the synthesis of thiazolidin-4-ones.

General Experimental Protocol: Synthesis of 2,5-Disubstituted Thiazolidin-4-ones

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide (10 mmol) in 40 mL of a suitable solvent like dry DMF or dioxane.

  • Add a base such as anhydrous potassium carbonate (1.5 g, 11 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Addition of Reagent: Slowly add a solution of this compound (2.33 g, 10 mmol) in 15 mL of the same dry solvent to the mixture. An initial exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 8-10 hours, with stirring. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • If a solid precipitates, filter it, wash with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Data Summary

EntryR (Thioamide)Product Yield (%)Reference
1Phenyl65%General Method[9]
24-Methylphenyl68%General Method[9]
3Methyl55%General Method
4Benzyl62%General Method

References

Troubleshooting & Optimization

overcoming low yield in reactions with 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of 2-Bromo-2-phenylacetyl chloride, with a primary focus on addressing issues of low reaction yield.

Troubleshooting Guide

Low product yield in reactions involving this compound can be attributed to several factors, including side reactions, degradation of the starting material, and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields are often a result of one or more of the following:

  • Side Reactions: Due to its bifunctional nature (an acid chloride and an α-bromo ketone), this compound can undergo multiple reactions. The primary amine nucleophile can react at both the acyl chloride and the carbon bearing the bromine.

  • Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup can consume the starting material, leading to reduced product formation.

  • Over-alkylation: The newly formed amide product may still be nucleophilic enough to react with another molecule of the starting material, leading to impurities and reduced yield of the desired product.[1]

  • Steric Hindrance: Bulky substituents on the amine nucleophile can hinder its approach to the electrophilic carbonyl carbon, slowing down the desired reaction and allowing side reactions to become more prominent.

  • Base-Induced Elimination: The use of a strong base can potentially lead to the elimination of HBr, forming an unsaturated byproduct.

Q2: How can I minimize side reactions and improve the selectivity for amide formation?

To favor the desired acylation reaction over competing side reactions, consider the following strategies:

  • Control Reaction Temperature: Running the reaction at a low temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity. The acylation of an amine by an acid chloride is typically a very fast reaction.[1]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct without competing with your primary amine nucleophile.

  • Order of Addition: Slowly add the this compound to a solution of the amine and the base. This ensures that the amine is always in excess relative to the acid chloride, which can help to minimize side reactions involving the product.

Q3: What are the best practices for handling and setting up the reaction to prevent hydrolysis?

Preventing hydrolysis of the acyl chloride is critical for achieving a high yield.

  • Dry Glassware and Solvents: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents to minimize the presence of water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Reagent Handling: Handle this compound in a dry environment (e.g., a glove box or under a stream of inert gas).

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the reaction of this compound with a primary amine?

While the yield can vary significantly depending on the specific amine and reaction conditions, well-optimized reactions can achieve high yields. For analogous reactions, such as the synthesis of 2-bromo-N-phenylbenzamide via an acid chloride intermediate, yields as high as 96% have been reported.

Q2: Can I use a different solvent for my reaction?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for this type of reaction. The choice of solvent can influence the solubility of your reactants and the reaction rate. It is advisable to perform small-scale trials to determine the optimal solvent for your specific substrate.

Q3: My product is a complex mixture of compounds. How can I identify the byproducts?

Common byproducts can include the hydrolyzed acid (2-bromo-2-phenylacetic acid), the product of N-alkylation of the desired amide, and potentially elimination products. Techniques such as NMR spectroscopy, mass spectrometry, and chromatography can be used to identify the components of the product mixture.

Q4: Is it necessary to purify this compound before use?

Commercially available this compound is typically of high purity. However, if it has been stored for an extended period or improperly handled, it may contain the corresponding carboxylic acid due to hydrolysis. In such cases, purification by distillation under reduced pressure may be necessary.

Quantitative Data on Amide Synthesis

The following table summarizes typical yields for amide synthesis reactions using acyl chlorides, providing a benchmark for what can be achieved under optimized conditions.

Amine ReactantAcyl Chloride ReactantBaseSolventTemperatureYield (%)Reference
Aniline2-Bromobenzoyl chlorideTriethylamineDCMRoom Temp96[2]
BenzylamineBenzoic acid (activated in situ)-NMP40 °CHigh[3]
p-ChloroanilineBromoacetyl bromidePyridineDCMRoom TempNot specified[4]

Key Experimental Protocol: Synthesis of 2-Bromo-N-benzyl-2-phenylacetamide

This protocol is a representative procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-Bromo-N-benzyl-2-phenylacetamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Dry Glassware Dry Glassware Dissolve Amine & Base Dissolve Amine & Base Dry Glassware->Dissolve Amine & Base Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Dissolve Amine & Base Cool to 0C Cool to 0C Dissolve Amine & Base->Cool to 0C Slow Addition of Acid Chloride Slow Addition of Acid Chloride Cool to 0C->Slow Addition of Acid Chloride Warm to RT & Stir Warm to RT & Stir Slow Addition of Acid Chloride->Warm to RT & Stir Quench Reaction Quench Reaction Warm to RT & Stir->Quench Reaction Extract & Wash Extract & Wash Quench Reaction->Extract & Wash Dry & Concentrate Dry & Concentrate Extract & Wash->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Experimental workflow for amide synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Side Reactions Side Reactions Low Yield->Side Reactions Hydrolysis Hydrolysis Low Yield->Hydrolysis Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Control Temperature Control Temperature Side Reactions->Control Temperature Slow Addition Slow Addition Side Reactions->Slow Addition Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis->Use Anhydrous Conditions Optimize Base/Solvent Optimize Base/Solvent Suboptimal Conditions->Optimize Base/Solvent

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Bromo-2-phenylacetyl chloride in acylation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product in a Friedel-Crafts acylation reaction using this compound with a simple aromatic substrate like benzene?

The primary product is the corresponding α-bromo ketone. For example, with benzene, the expected product is 2-bromo-1,2-diphenylethan-1-one. The reaction proceeds via electrophilic aromatic substitution where the acylium ion generated from this compound attacks the aromatic ring.[1][2][3]

Q2: What are the most likely side products in this acylation reaction?

While the desired α-bromo ketone is the main product, several side products can form depending on the reaction conditions. The most common potential side products include:

  • Hydrolysis Product: 2-Bromo-2-phenylacetic acid, formed if moisture is present in the reaction.

  • Elimination Product: Phenyl(bromo)ketene (highly reactive intermediate) leading to other products, arising from the elimination of HCl. While less common for acyl chlorides themselves, the corresponding α-bromo ketone product can undergo elimination of HBr under basic conditions to form an α,β-unsaturated ketone.[4]

  • Dehalogenated Product: Phenylacetylated arene (e.g., acetophenone derivative), which may arise from reduction of the α-bromo group under certain conditions.

  • Rearrangement Products: Although Friedel-Crafts acylation is generally not prone to carbocation rearrangements, the complexity of the starting material could potentially lead to minor rearranged products under harsh conditions.[5]

Q3: Why is it crucial to maintain anhydrous conditions during the reaction?

This compound, like most acyl chlorides, is highly reactive towards water. Any moisture present in the reaction setup (glassware, solvents, reagents) will lead to the rapid hydrolysis of the acyl chloride to 2-Bromo-2-phenylacetic acid.[6] This not only consumes the starting material, reducing the yield of the desired product, but the resulting carboxylic acid can also complicate the purification process.

Troubleshooting Guide

Problem 1: Low yield of the desired α-bromo ketone product.

Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the Lewis acid catalyst is of high purity and handled under anhydrous conditions.
Inactive catalyst Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure the catalyst has not been deactivated by exposure to moisture.
Insufficient catalyst In Friedel-Crafts acylation, the Lewis acid often forms a complex with the product ketone, meaning that a stoichiometric amount of the catalyst is typically required.[2] Ensure at least one equivalent of the Lewis acid is used.
Inappropriate reaction temperature Optimize the reaction temperature. Low temperatures may lead to an incomplete reaction, while high temperatures can promote side reactions. A common starting point is to perform the addition of the acyl chloride at 0°C and then allow the reaction to warm to room temperature.
Deactivated aromatic substrate Friedel-Crafts acylation is not effective with strongly deactivated aromatic rings (e.g., nitrobenzene).[1] If your substrate is deactivated, consider alternative synthetic routes.

Problem 2: Presence of a significant amount of 2-Bromo-2-phenylacetic acid in the product mixture.

This is a clear indication of hydrolysis.

  • Solution: Meticulously dry all glassware, solvents, and reagents. Handle all materials under a dry, inert atmosphere.

Problem 3: Formation of an unexpected product, possibly an α,β-unsaturated ketone.

The desired α-bromo ketone product can undergo elimination of HBr to form an α,β-unsaturated ketone, particularly during workup if basic conditions are used.[4]

  • Solution: Maintain acidic or neutral conditions during the reaction workup. Avoid using basic solutions (e.g., sodium bicarbonate, sodium hydroxide) for quenching or washing if the desired product is the α-bromo ketone.

Problem 4: Difficulty in purifying the final product.

  • Solution:

    • Column Chromatography: This is often the most effective method for separating the desired α-bromo ketone from potential side products. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.

    • Aqueous Wash: Washing the organic layer with cold, dilute acid during workup can help remove any remaining Lewis acid and other acid-soluble impurities. A subsequent wash with brine can help remove residual water.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Oven-dry all glassware (e.g., round-bottom flask, addition funnel, condenser) and allow to cool to room temperature under a stream of dry nitrogen or argon.

    • Equip the reaction flask with a magnetic stirrer and a nitrogen/argon inlet.

  • Reaction Setup:

    • To the reaction flask, add the anhydrous aromatic substrate and an anhydrous solvent (e.g., dichloromethane, carbon disulfide).

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Acyl Chloride:

    • Dissolve this compound in a small amount of the anhydrous solvent in the addition funnel.

    • Add the acyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with cold, dilute HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Side_Product_Formation 2-Bromo-2-phenylacetyl_chloride 2-Bromo-2-phenylacetyl_chloride Desired_Product 2-Bromo-1-aryl-2-phenylethan-1-one 2-Bromo-2-phenylacetyl_chloride->Desired_Product Friedel-Crafts Acylation (Anhydrous, Lewis Acid) Hydrolysis_Product 2-Bromo-2-phenylacetic_acid 2-Bromo-2-phenylacetyl_chloride->Hydrolysis_Product Reaction with H₂O Elimination_Product α,β-Unsaturated Ketone Desired_Product->Elimination_Product Base-induced Elimination of HBr Dehalogenated_Product 1-Aryl-2-phenylethan-1-one Desired_Product->Dehalogenated_Product Reductive Conditions

Caption: Potential reaction pathways in acylation with this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Hydrolysis to Carboxylic Acid) start->check_moisture anhydrous_conditions Ensure Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere check_moisture->anhydrous_conditions Yes check_catalyst Verify Catalyst Activity & Stoichiometry check_moisture->check_catalyst No anhydrous_conditions->check_catalyst catalyst_solution Use Fresh, Anhydrous Lewis Acid (≥1 equivalent) check_catalyst->catalyst_solution Issue Found check_workup Review Workup Procedure (Elimination or other side reactions) check_catalyst->check_workup No Issue catalyst_solution->check_workup workup_solution Maintain Acidic/Neutral pH during Workup Avoid strong bases check_workup->workup_solution Issue Found purification Optimize Purification (Column Chromatography, Recrystallization) check_workup->purification No Issue workup_solution->purification

References

Technical Support Center: Purification of Products from 2-Bromo-2-phenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-Bromo-2-phenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities include:

  • 2-Bromo-2-phenylacetic acid: This is formed by the hydrolysis of the highly reactive this compound upon contact with moisture.

  • Unreacted starting materials: Depending on the reaction, this could be unreacted this compound or other reagents.

  • Side products: In the synthesis of α-bromophenylacetic acids from benzaldehydes, mandelic acid can be a significant byproduct.[1]

  • Polymeric materials: These can form during the reaction, especially with prolonged heating.[2]

Q2: My final product is an oil, but it is supposed to be a solid. What should I do?

A2: An oily product can indicate the presence of impurities that are depressing the melting point. Consider the following steps:

  • Trituration: Try stirring the oil with a non-polar solvent like hexane or ligroin to induce crystallization of the desired product while the impurities remain dissolved.

  • Column Chromatography: If trituration fails, silica gel column chromatography is an effective method to separate the desired product from impurities.

  • Solvent Removal: Ensure all residual solvent has been removed under high vacuum.

Q3: How can I remove the hydrolysis byproduct, 2-Bromo-2-phenylacetic acid, from my neutral product?

A3: You can use a liquid-liquid extraction with a basic aqueous solution. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic 2-Bromo-2-phenylacetic acid will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer.

Q4: What is the best way to monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the most common and effective method. Spot the collected fractions on a TLC plate alongside your crude starting material and a reference standard of the pure product (if available). This will allow you to identify the fractions containing your desired product and decide which fractions to combine.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product lost during aqueous workup. - Ensure the pH of the aqueous layer is appropriate for your product's acidity/basicity to prevent it from dissolving. - Minimize the number of washes and extractions. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Incomplete crystallization during recrystallization. - Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Cool the solution slowly to allow for crystal formation. - Try cooling the solution in an ice bath or at sub-zero temperatures to maximize precipitation.[2]
Product co-eluted with impurities during column chromatography. - Optimize the solvent system for your column chromatography using TLC to achieve better separation. - Use a shallower solvent gradient during elution.
Product is unstable on silica gel. - If your product is acid-sensitive, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. - Consider using a different stationary phase like alumina.
Problem 2: Product is Still Impure After Purification
Possible Cause Troubleshooting Step
Inappropriate recrystallization solvent. - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Perform a solvent screen with small amounts of your product in different solvents to find the optimal one.
Poor separation during column chromatography. - The polarity of the eluent may be too high, causing all compounds to elute too quickly. Try a less polar solvent system. - The column may have been overloaded. Use a larger column or less crude material.
Persistent colored impurities. - Add activated carbon to the solution during recrystallization to adsorb colored impurities, then filter it out while the solution is hot.[2]

Quantitative Data

Table 1: Yields of α-Bromophenylacetic Acids from Benzaldehydes

ExampleYield
2HH51%
3H4-Cl74%
4H2-Br71%
5H2-F65%
62-Cl4-Cl68%

Data sourced from patent US5036156A.[1]

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₆BrClO233.49N/A
2-Bromo-2-phenylacetic acidC₈H₇BrO₂215.0482-83
Mandelic acidC₈H₈O₃152.15118-121 (racemic)

Data compiled from various chemical suppliers and literature.[3]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the washing step one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of α-Bromophenylacetic Acid
  • Dissolution: In a flask, add the crude α-bromophenylacetic acid and the minimum amount of hot ligroin (b.p. 90-120°C) or toluene required to fully dissolve the solid.[1][2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[2]

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Silica Gel Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using TLC. The ideal system should give your product an Rf value of ~0.3 and good separation from impurities. A common eluent for α-bromophenylacetic acid is a mixture of n-hexane and ether (e.g., 2:1 v/v).[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to start the elution process.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start This compound + Reagents extraction Aqueous Extraction start->extraction drying Drying Organic Layer extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization end Pure Product recrystallization->end

Caption: General experimental workflow for reactions of this compound.

troubleshooting_purity start Impure Product after Initial Purification check_impurities Identify Impurities (TLC, NMR) start->check_impurities acidic_impurity Acidic Impurity (e.g., 2-Bromo-2-phenylacetic acid) check_impurities->acidic_impurity Acidic? unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm SM? other_byproduct Other Byproduct check_impurities->other_byproduct Other? solution_acid Perform Aqueous Wash with Base (e.g., NaHCO3) acidic_impurity->solution_acid solution_sm Repeat Column Chromatography with Optimized Eluent unreacted_sm->solution_sm solution_other Recrystallize from a Different Solvent System other_byproduct->solution_other

Caption: Troubleshooting flowchart for an impure product.

impurity_formation reactant This compound desired_product Desired Product (Ester, Amide, etc.) reactant->desired_product + Nucleophile hydrolysis_product Hydrolysis Byproduct (2-Bromo-2-phenylacetic acid) reactant->hydrolysis_product + Water nucleophile Nucleophile (e.g., Alcohol, Amine) nucleophile->desired_product water Water (Moisture)

Caption: Formation pathways for the desired product and a common byproduct.

References

Technical Support Center: Managing 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the hygroscopic nature of 2-Bromo-2-phenylacetyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise when working with this compound, primarily due to its sensitivity to moisture.

Problem Potential Cause Recommended Solution
Low or No Yield in Acylation Reaction Degradation of this compound: The primary cause of low yield is the hydrolysis of the acyl chloride by atmospheric moisture, forming the unreactive 2-bromo-2-phenylacetic acid.Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[1]
Improper Storage: Storing the reagent in a non-airtight container or in a humid environment will lead to degradation.Proper Storage: Store this compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[2]
Inconsistent Reaction Results Variable Reagent Purity: The purity of this compound can vary between batches and can decrease over time if not handled properly, leading to inconsistent results.Verify Purity Before Use: It is advisable to assess the purity of the reagent before use, especially if it has been stored for an extended period. This can be done using techniques like ¹H NMR spectroscopy.
Formation of Unexpected Byproducts Side Reactions with Water: The presence of water can lead to the formation of 2-bromo-2-phenylacetic acid, which may participate in side reactions or complicate purification.Minimize Water Contamination: In addition to using anhydrous techniques, ensure that all other reagents and solvents are free of water. Consider using molecular sieves to dry solvents.
Reaction with Nucleophilic Solvents: Using nucleophilic solvents (e.g., alcohols) can result in the formation of esters as byproducts.Use Inert Solvents: Employ non-nucleophilic, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene for acylation reactions.
Difficulty in Product Purification Presence of 2-bromo-2-phenylacetic acid: The acidic hydrolysis product can complicate the work-up and purification of the desired product.Aqueous Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: How can I visually assess the quality of this compound?

A1: While a visual inspection is not a definitive measure of purity, degraded this compound may appear cloudy or have solidified due to hydrolysis. Fresh, high-purity reagent should be a clear, colorless to light yellow liquid. However, chemical analysis is necessary for an accurate assessment of purity.

Q2: What is the primary product of the reaction between this compound and water?

A2: The reaction of this compound with water results in hydrolysis to form 2-bromo-2-phenylacetic acid and hydrochloric acid (HCl).[3][4]

Q3: How should I properly store this compound?

A3: To minimize exposure to atmospheric moisture, this compound should be stored in a tightly sealed, airtight container.[2] For long-term storage, it is recommended to use a desiccator containing a suitable drying agent or to store it in a controlled inert atmosphere, such as a glove box.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a corrosive compound that can cause severe skin burns and eye damage. It is also a lachrymator. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q5: Can I use this compound that has been exposed to air?

A5: It is not recommended. Exposure to air will lead to hydrolysis, reducing the purity and potency of the reagent. Using compromised reagent can result in lower yields, inconsistent results, and the formation of impurities. If you suspect the reagent has been exposed to moisture, its purity should be assessed before use.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound via ¹H NMR Spectroscopy

This protocol outlines a method to qualitatively monitor the extent of hydrolysis of this compound.

Materials:

  • This compound sample

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In a glove box or under an inert atmosphere, prepare a sample by dissolving a small amount of this compound in anhydrous CDCl₃.

  • Acquire a ¹H NMR spectrum of the freshly prepared sample. The singlet corresponding to the benzylic proton of this compound is expected around δ 5.5-6.0 ppm.

  • To observe the effect of moisture, a separate sample can be intentionally exposed to the atmosphere for a short period before dissolving in anhydrous CDCl₃ and acquiring a spectrum.

  • The presence of the hydrolysis product, 2-bromo-2-phenylacetic acid, will be indicated by the appearance of a new singlet for its benzylic proton, typically shifted downfield to around δ 5.2-5.4 ppm, and a broad singlet for the carboxylic acid proton at δ 9-12 ppm.[5]

  • By comparing the integration of the benzylic proton signals of the acyl chloride and the carboxylic acid, a qualitative assessment of the degree of hydrolysis can be made. For a quantitative analysis, a calibrated internal standard would be required.[2][6][7]

Protocol 2: General Procedure for Acylation of an Amine

This protocol provides a general method for the acylation of a primary or secondary amine using this compound under anhydrous conditions.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous triethylamine (TEA) or other non-nucleophilic base

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolve the amine substrate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as required.

Visualizations

Hydrolysis_Pathway This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack H2O H2O H2O->Intermediate 2-bromo-2-phenylacetic acid 2-bromo-2-phenylacetic acid Intermediate->2-bromo-2-phenylacetic acid HCl HCl Intermediate->HCl

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_reaction Acylation Reaction Store_in_Desiccator Store in Desiccator Handle_under_Inert_Atmosphere Handle under Inert Atmosphere Store_in_Desiccator->Handle_under_Inert_Atmosphere Reaction_Setup Reaction Setup Handle_under_Inert_Atmosphere->Reaction_Setup Anhydrous_Solvent Use Anhydrous Solvent Anhydrous_Solvent->Reaction_Setup Dry_Glassware Use Dry Glassware Dry_Glassware->Reaction_Setup Workup Aqueous Workup Reaction_Setup->Workup Purification Purification Workup->Purification

Caption: Recommended workflow for using the reagent.

References

Technical Support Center: Synthesis of 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-phenylacetyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing the reaction temperature during the conversion of 2-Bromo-2-phenylacetic acid using thionyl chloride (SOCl₂).

IssuePotential CauseRecommended Action
Low or No Product Yield Reaction temperature is too low: The conversion of the carboxylic acid to the acyl chloride may be incomplete at lower temperatures.Gradually increase the reaction temperature to the optimal range of 60-80°C. Monitor the reaction progress by TLC or IR spectroscopy.
Reaction time is too short: Insufficient time for the reaction to go to completion.Extend the reaction time. A typical duration is 1-3 hours at reflux.
Moisture in the reaction: Thionyl chloride reacts readily with water, which will consume the reagent and prevent the formation of the acid chloride.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.
Impure starting material: Purity of 2-Bromo-2-phenylacetic acid can affect the reaction.Recrystallize the 2-Bromo-2-phenylacetic acid before use.
Product is Dark or Discolored Reaction temperature is too high: Decomposition of the starting material or product can occur at excessive temperatures, leading to colored impurities.Maintain the reaction temperature within the 60-80°C range. Avoid aggressive heating. A patent for a similar substituted phenylacetyl chloride suggests a preferred range of 60-80°C.[1]
Side reactions: Prolonged heating can lead to side reactions, such as elimination or polymerization.Optimize the reaction time to ensure full conversion of the starting material without significant side product formation.
Difficulty in Isolating the Product Incomplete removal of excess thionyl chloride: Residual SOCl₂ can interfere with purification and subsequent reactions.After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The boiling point of thionyl chloride is 76°C.
Product decomposition during workup: The product may be sensitive to moisture or prolonged exposure to ambient conditions.Perform the workup and purification steps as quickly as possible, minimizing exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound from 2-Bromo-2-phenylacetic acid and thionyl chloride?

A1: Based on general procedures for similar transformations and available literature, the recommended reaction temperature is in the range of 60-80°C. For instance, a patent for the synthesis of a substituted phenylacetyl chloride suggests a preferred temperature of 60-80°C.[1] Another procedure for the synthesis of 2-bromohexanoyl chloride uses a reaction temperature of 65°C. It is advisable to start within this range and optimize based on your specific experimental setup and monitoring of the reaction progress.

Q2: What are the common side reactions to be aware of?

A2: At temperatures above the optimal range, potential side reactions include thermal decomposition of the starting material or the product. Given the presence of the alpha-bromo group, elimination of HBr is a possibility, leading to the formation of unsaturated byproducts. Prolonged reaction times, even at the correct temperature, can also contribute to the formation of impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot. Alternatively, infrared (IR) spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1780-1815 cm⁻¹).

Q4: Is a solvent necessary for this reaction?

A4: The reaction can often be carried out using an excess of thionyl chloride as both the reagent and the solvent. However, in some cases, an inert solvent such as dichloromethane (DCM) or toluene can be used. The choice of solvent may influence the reaction temperature, as the reaction is often carried out at the reflux temperature of the solvent.

Q5: What is the best way to purify the final product?

A5: After removing the excess thionyl chloride, the crude this compound is typically purified by distillation under reduced pressure. It is important to use a clean and dry distillation apparatus to prevent hydrolysis of the product.

Experimental Protocols

Synthesis of 2-Bromo-2-phenylacetic acid

The precursor, 2-Bromo-2-phenylacetic acid, can be synthesized from phenylacetic acid via a bromination reaction, such as the Hell-Volhard-Zelinskii reaction.

Materials:

  • Phenylacetic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous solvent (e.g., CCl₄ or benzene)

Procedure:

  • To a solution of phenylacetic acid in an anhydrous solvent, add a catalytic amount of red phosphorus.

  • Slowly add bromine to the reaction mixture at room temperature.

  • Gently heat the mixture to 50-60°C to initiate the reaction. Hydrogen bromide gas will be evolved.

  • After the addition of bromine is complete, continue heating the mixture at reflux until the reaction is complete (monitored by the disappearance of the starting material).

  • Cool the reaction mixture and quench with water to hydrolyze the intermediate acyl bromide.

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude product to obtain pure 2-Bromo-2-phenylacetic acid.

Synthesis of this compound

Materials:

  • 2-Bromo-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction vessel and condenser

Procedure:

  • Place 2-Bromo-2-phenylacetic acid in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ gases to a trap.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

  • Heat the reaction mixture to 60-80°C under an inert atmosphere. A gentle reflux should be maintained.

  • Monitor the reaction for 1-3 hours until the evolution of gas ceases and the starting material is consumed (as determined by TLC or IR).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by distillation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination Phenylacetic_Acid Phenylacetic Acid Reagents1 Br₂, P (cat.) Intermediate 2-Bromo-2-phenylacetic acid Reagents1->Intermediate Reflux Reagents2 SOCl₂ Product This compound Reagents2->Product 60-80°C

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Temp Is reaction temperature in 60-80°C range? Start->Check_Temp Increase_Temp Increase temperature to 60-80°C Check_Temp->Increase_Temp No Check_Time Is reaction time sufficient (1-3h)? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Extend reaction time Check_Time->Increase_Time No Check_Moisture Was the reaction run under anhydrous conditions? Check_Time->Check_Moisture Yes Increase_Time->Check_Moisture Dry_Apparatus Ensure dry glassware and inert atmosphere Check_Moisture->Dry_Apparatus No Check_Purity Is the starting material pure? Check_Moisture->Check_Purity Yes Dry_Apparatus->Check_Purity Purify_SM Recrystallize 2-Bromo-2-phenylacetic acid Check_Purity->Purify_SM No End Yield should improve Check_Purity->End Yes Purify_SM->End

References

preventing decomposition of 2-Bromo-2-phenylacetyl chloride during reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2-Bromo-2-phenylacetyl chloride in chemical synthesis. Our goal is to help you prevent its decomposition and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: this compound is a highly reactive acyl halide susceptible to decomposition through several pathways:

  • Hydrolysis: As with most acyl chlorides, it readily reacts with water or moisture to hydrolyze back to 2-bromo-2-phenylacetic acid. This is a rapid reaction and a major source of impurity.

  • Reaction with Nucleophilic Bases: Amines and other nucleophilic bases can react with the acyl chloride, leading to the formation of amides or other side products, consuming both the reagent and the base.

  • Thermal Decomposition: While stable at recommended storage temperatures (2-8°C), elevated reaction temperatures can lead to decomposition, potentially through elimination of HBr or other pathways, resulting in colored impurities.

  • Reaction with Solvents: Protic solvents like alcohols will react to form esters. Some aprotic solvents may also be incompatible under certain conditions.

Q2: How should I properly handle and store this compound to ensure its stability?

A2: To maintain the integrity of this compound, adhere to the following guidelines:

  • Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place. It is sensitive to moisture.

  • Handling: All handling should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture. Use dry solvents and glassware.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[1]

Q3: My reaction mixture is turning dark brown/black when using this compound. What could be the cause?

A3: A dark coloration often indicates decomposition of the acyl chloride. Potential causes include:

  • Presence of Impurities: The starting material may contain impurities that are unstable under the reaction conditions.

  • High Reaction Temperature: Overheating the reaction can accelerate decomposition pathways.

  • Incompatible Base or Solvent: The base or solvent used may be reacting with the acyl chloride to form colored byproducts.

  • Presence of Moisture: Water can initiate hydrolysis and subsequent side reactions leading to colored products.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of this compound 1. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).2. Use anhydrous solvents.3. Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0°C) to control any exothermic processes.Increased yield and purity of the desired product.
Reaction with Nucleophilic Base 1. Switch to a non-nucleophilic, sterically hindered base such as Proton Sponge®, 2,6-lutidine, or diisopropylethylamine (DIPEA).2. Use the base in slight excess (1.1-1.2 equivalents) to neutralize the generated HCl.Minimized side reactions with the base, leading to a higher yield of the target molecule.
Suboptimal Reaction Temperature 1. Run the reaction at a lower temperature (e.g., 0°C to room temperature).2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the lower temperature.Reduced decomposition and formation of byproducts, improving the overall yield.

Problem 2: Formation of 2-bromo-2-phenylacetic acid as a major byproduct

Potential Cause Troubleshooting Step Expected Outcome
Presence of moisture in reagents or solvents 1. Use freshly distilled or commercially available anhydrous solvents.2. Dry all liquid reagents (e.g., amines) over appropriate drying agents before use.3. Ensure the inert gas supply is dry.Significant reduction or elimination of the carboxylic acid byproduct.
Atmospheric moisture entering the reaction 1. Maintain a positive pressure of inert gas throughout the reaction.2. Use septa and syringes for the transfer of reagents.Prevention of hydrolysis and improved product purity.

Experimental Protocols

General Protocol for Amide Formation using this compound

This protocol provides a general guideline for the synthesis of an amide, minimizing the decomposition of the acyl chloride.

Materials:

  • This compound

  • Primary or secondary amine (dried)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM in the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over a period of 30-60 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Logic

To aid in understanding the critical steps for a successful reaction, the following workflow diagram is provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry all glassware prep_solvent Use anhydrous solvents prep_glass->prep_solvent prep_reagents Dry liquid reagents prep_solvent->prep_reagents prep_inert Set up under inert atmosphere (N2 or Ar) prep_reagents->prep_inert dissolve_amine Dissolve amine and non-nucleophilic base prep_inert->dissolve_amine Start Reaction cool Cool to 0°C dissolve_amine->cool add_acyl_chloride Slowly add This compound cool->add_acyl_chloride stir Stir at 0°C, then warm to RT add_acyl_chloride->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench with aq. NaHCO3 monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: Experimental workflow for minimizing decomposition.

This diagram outlines the key stages of a typical reaction, emphasizing the critical preparatory steps required to prevent the decomposition of this compound.

Decomposition Pathway Overview

The primary decomposition pathway to avoid is hydrolysis. The following diagram illustrates this undesirable reaction.

decomposition_pathway reagent This compound product 2-Bromo-2-phenylacetic acid reagent->product Hydrolysis hcl HCl moisture H2O (Moisture)

Caption: Primary decomposition pathway: Hydrolysis.

By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly improve the success rate of syntheses involving the highly reactive but synthetically valuable this compound.

References

troubleshooting unexpected byproducts with 2-Bromo-2-phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-2-phenylacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and challenging reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

This compound is a bifunctional molecule with two primary reactive sites: the highly electrophilic acyl chloride and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack and elimination. Its primary applications are in acylation reactions, particularly Friedel-Crafts acylation, and as a building block in the synthesis of more complex molecules like β-lactams.

Q2: Why am I observing 2-bromo-2-phenylacetic acid as a major byproduct?

The acyl chloride functional group is extremely sensitive to moisture. Hydrolysis of this compound to 2-bromo-2-phenylacetic acid is a common and often rapid side reaction.

Q3: Can this reagent undergo self-condensation or polymerization?

While theoretically possible under certain conditions, significant self-condensation or polymerization is not a commonly reported issue with this compound under standard reaction conditions. Its high reactivity towards other nucleophiles usually dominates.

Q4: Are there any known incompatibilities with common laboratory reagents?

Yes. Due to its high reactivity, it is incompatible with water, alcohols, and primary or secondary amines unless they are the intended reactants. It will also react with strong bases and any source of moisture. All reactions should be conducted under strictly anhydrous conditions.

Troubleshooting Guides

Issue 1: Formation of 2-bromo-2-phenylacetic acid during a reaction.

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of a crystalline solid byproduct.

  • Acidic reaction mixture upon workup.

Root Cause Analysis:

Hydrolysis

Preventative Measures:

  • Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or those stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Glassware: Flame-dry all glassware immediately before use to remove adsorbed moisture.

Corrective Actions:

  • If the byproduct has already formed, it can often be removed by a basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the workup, followed by extraction of the desired product into an organic solvent.

Issue 2: Unexpected formation of an α,β-epoxy ester (glycidic ester).

Symptoms:

  • Formation of a product with a higher molecular weight than expected.

  • NMR spectra indicating the presence of an epoxide ring.

Root Cause Analysis:

This is likely a result of a Darzens condensation reaction, which occurs when this compound (or its corresponding ester) reacts with a carbonyl compound in the presence of a base.

Darzens_Condensation

Troubleshooting:

  • Base Selection: The choice of base is critical. If a Darzens-type reaction is not desired, consider using a non-nucleophilic, sterically hindered base.

  • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the condensation reaction.

  • Order of Addition: Adding the base slowly to the mixture of the acyl chloride and the nucleophile may help to favor the desired reaction over the formation of the enolate required for the Darzens condensation.

Issue 3: Multiple products in reactions with amines.

Symptoms:

  • A complex mixture of products is observed by TLC or LC-MS.

  • Isolation of secondary, tertiary, or even quaternary ammonium salts in addition to the expected amide.

Root Cause Analysis:

The initial acylation of a primary or secondary amine produces an amide. However, the amine can also act as a nucleophile and displace the bromide from another molecule of the product or starting material, leading to over-alkylation. Additionally, the HCl gas generated during the acylation will react with the amine to form an ammonium salt, effectively consuming the nucleophile.

Amine_Reactions

Troubleshooting:

  • Stoichiometry: Use of at least two equivalents of the amine is recommended: one to react as the nucleophile and the second to act as a base to neutralize the generated HCl.

  • Non-nucleophilic Base: Alternatively, use one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or proton sponge) to scavenge the HCl.

  • Temperature Control: Lowering the reaction temperature can help to control the rate of the acylation and potentially reduce over-alkylation.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Alcohol

This protocol describes a general method for the esterification of a primary alcohol with this compound, with measures to minimize hydrolysis.

Materials:

  • This compound (1.0 equiv)

  • Primary alcohol (1.1 equiv)

  • Anhydrous pyridine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Allow the flask to cool to room temperature under a stream of nitrogen.

  • Add the primary alcohol and anhydrous DCM to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the anhydrous pyridine to the solution.

  • In a separate, dry flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the alcohol solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol outlines the Friedel-Crafts acylation of anisole, highlighting the necessary anhydrous conditions.

Materials:

  • This compound (1.0 equiv)

  • Anisole (1.5 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Allow the flask to cool to room temperature under a stream of nitrogen.

  • Add anhydrous AlCl₃ and anhydrous DCM to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, add a solution of this compound in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes.

  • Stir the mixture for an additional 15 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of anisole in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table provides representative data on the impact of reaction conditions on the formation of byproducts. Note that these are illustrative examples and actual results may vary.

Reaction TypeNucleophile/SubstrateBaseSolventTemperature (°C)Desired Product Yield (%)Major Byproduct(s)Byproduct Yield (%)
EsterificationEthanolPyridineDCM0 to 25852-bromo-2-phenylacetic acid5
EsterificationEthanolNoneDCM25602-bromo-2-phenylacetic acid20
AmidationBenzylamineBenzylamine (2 eq.)THF0 to 2580N,N-Dibenzyl-2-bromo-2-phenylacetamide10
AmidationBenzylamineTriethylamine (1.1 eq.)THF2575Benzylammonium chloride15
Friedel-CraftsAnisoleAlCl₃ (Lewis Acid)DCM0 to 2570Polyacylated products<5
Darzens-likeAcetoneNaHTHF015Glycidic ester60

Technical Support Center: Reactions Involving 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-phenylacetyl chloride. The information is designed to address specific challenges encountered during the scale-up of reactions involving this highly reactive intermediate.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered when scaling up reactions with this compound, focusing on three primary reaction types: Friedel-Crafts acylation, esterification, and thiazole synthesis.

Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction yield dropped significantly when moving from a 10 g to a 1 kg scale. What are the likely causes?

A1: A drop in yield during the scale-up of a Friedel-Crafts acylation is a common issue that can be attributed to several factors:

  • Inefficient Mixing and Mass Transfer: At a larger scale, achieving uniform mixing of the reactants and catalyst is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction and the formation of byproducts.

  • Poor Temperature Control: Friedel-Crafts acylations are often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to side reactions, such as poly-acylation or decomposition of the product.

  • Moisture Contamination: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture. On a larger scale, there is a greater chance of moisture ingress from the atmosphere or solvents, which deactivates the catalyst.

  • Off-Gassing of HCl: The reaction generates hydrogen chloride (HCl) gas. If this gas is not efficiently removed from the reaction mixture, it can build up pressure and inhibit the reaction's progress.

Troubleshooting Steps:

  • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous mixture.

  • Enhance Heat Transfer: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is at the optimal temperature. Consider a slower, controlled addition of the this compound to manage the exotherm.

  • Strict Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Efficient HCl Scrubbing: Implement a robust gas scrubbing system to safely and efficiently remove the HCl off-gas.

Esterification

Q2: I'm observing a significant amount of unreacted starting material and the formation of a dark-colored impurity during the scale-up of an esterification reaction. What could be the problem?

A2: These issues in a scaled-up esterification with this compound often point to problems with reaction conditions and potential side reactions:

  • Incomplete Reaction: As with the Friedel-Crafts reaction, poor mixing can lead to incomplete conversion. Additionally, the stoichiometry of the reactants becomes more critical at a larger scale.

  • Thermal Decomposition: this compound and the resulting α-bromo ester can be thermally labile. If the reaction temperature is too high or if there are localized hot spots, decomposition can occur, leading to the formation of colored impurities.

  • Side Reactions with Base: If a base is used to scavenge the HCl byproduct, side reactions such as elimination or hydrolysis of the product can occur, especially at elevated temperatures.

Troubleshooting Steps:

  • Optimize Stoichiometry and Addition: Re-evaluate the molar ratios of your reactants for the larger scale. A slow, subsurface addition of the acyl chloride can improve conversion and minimize side reactions.

  • Precise Temperature Control: Maintain a consistent and controlled reaction temperature. For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer period.

  • Choice of Base: If a base is necessary, select a non-nucleophilic, hindered base (e.g., 2,6-lutidine or a proton sponge) to minimize side reactions. Add the base slowly and concurrently with the acyl chloride.

Hantzsch Thiazole Synthesis

Q3: During the scale-up of a Hantzsch thiazole synthesis using this compound and a thioamide, I'm getting a low yield of the desired thiazole and a significant amount of a tar-like byproduct. Why is this happening?

A3: The Hantzsch thiazole synthesis can be challenging to scale up due to the reactivity of the starting materials and the potential for competing side reactions:

  • Exothermic Reaction Profile: The initial reaction between the α-bromoketone precursor (formed in situ from the acyl chloride) and the thioamide is often highly exothermic. Without proper temperature control, this can lead to rapid polymerization and the formation of tars.

  • Instability of Intermediates: The reaction proceeds through several intermediates that can be unstable at higher temperatures or in the presence of excess reagents.

  • Solubility Issues: The starting materials and the final product may have different solubility profiles, which can become more problematic at a larger scale, leading to precipitation and incomplete reaction.

Troubleshooting Steps:

  • Controlled Reagent Addition: Add the this compound to the thioamide solution at a controlled rate to manage the exotherm.

  • Solvent Selection: Choose a solvent system in which all reactants, intermediates, and the product are sufficiently soluble. In some cases, a mixed solvent system may be necessary.

  • Lower Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of byproducts and improve the overall yield and purity of the desired thiazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is a corrosive and lachrymatory substance. Key safety concerns during scale-up include:

  • Corrosivity: It reacts violently with water and moisture, releasing corrosive HCl gas.[1] Ensure all equipment is dry and the reaction is conducted under an inert atmosphere.

  • Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, and work in a well-ventilated area.

  • Thermal Instability: As an α-haloketone precursor, it can be thermally unstable. Avoid excessive heating and ensure proper temperature control to prevent runaway reactions.[2]

Q2: How can I effectively manage the HCl gas produced during scale-up?

A2: Managing HCl off-gas is critical for safety and reaction efficiency. On a larger scale, a simple laboratory bubbler is insufficient. You should use a dedicated scrubbing system.[3] This typically involves passing the off-gas through a packed column or a series of vessels containing a basic solution, such as aqueous sodium hydroxide, to neutralize the HCl.[3]

Q3: What are common impurities I might see when scaling up reactions with this compound?

A3: Common impurities can include:

  • Hydrolysis Product: 2-Bromo-2-phenylacetic acid, formed from the reaction with trace moisture.

  • Poly-acylated Products: In Friedel-Crafts reactions, the aromatic substrate may be acylated more than once if the reaction conditions are not carefully controlled.[4]

  • Elimination Byproducts: Depending on the substrate and conditions, elimination of HBr from the product can occur.

  • Thermal Decomposition Products: At elevated temperatures, complex degradation products can form, often appearing as colored tars.

Q4: Are there any recommended analytical techniques for monitoring the progress of these reactions at scale?

A4: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is often the method of choice. It can be used to track the consumption of starting materials and the formation of the product and key impurities. For reactions that are sensitive to water, in-line moisture sensors can be beneficial.

Section 3: Data Presentation

The following tables present hypothetical data to illustrate common scale-up challenges.

Table 1: Friedel-Crafts Acylation of Toluene

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactant This compoundThis compound
Substrate TolueneToluene
Catalyst Aluminum ChlorideAluminum Chloride
Solvent DichloromethaneDichloromethane
Temperature 0-5 °C0-10 °C (with excursions to 15°C)
Reaction Time 2 hours6 hours
Yield 85%68%
Purity (by HPLC) 98%92%
Major Impurity Di-acylated Toluene (1.5%)Di-acylated Toluene (5%)

Table 2: Esterification with Ethanol

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactant This compoundThis compound
Substrate EthanolEthanol
Base PyridinePyridine
Solvent TetrahydrofuranTetrahydrofuran
Temperature 25 °C35 °C
Reaction Time 1 hour4 hours
Yield 92%75%
Purity (by HPLC) 99%90%
Major Impurity 2-Bromo-2-phenylacetic acid (0.5%)2-Bromo-2-phenylacetic acid (4%)

Section 4: Experimental Protocols

Laboratory Scale (10 g) Friedel-Crafts Acylation of Toluene
  • Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler is dried in an oven and cooled under a stream of nitrogen.

  • Charging: The flask is charged with anhydrous aluminum chloride (6.8 g, 51 mmol) and anhydrous dichloromethane (50 mL). The mixture is cooled to 0 °C in an ice bath.

  • Addition: A solution of this compound (10 g, 42.8 mmol) in anhydrous toluene (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 2 hours.

  • Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL). The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography.

Pilot Scale (1 kg) Friedel-Crafts Acylation of Toluene
  • Setup: A 20 L glass-lined reactor equipped with a mechanical agitator, a temperature probe, a nitrogen inlet, and a condenser connected to an HCl scrubbing system is thoroughly cleaned and dried.

  • Charging: The reactor is charged with anhydrous dichloromethane (5 L) and cooled to 0 °C. Anhydrous aluminum chloride (0.68 kg, 5.1 mol) is added in portions, ensuring the temperature does not exceed 10 °C.

  • Addition: A solution of this compound (1 kg, 4.28 mol) in anhydrous toluene (2 L) is added via a metering pump over 2 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction: The reaction mixture is stirred at 5-10 °C for 6 hours.

  • Work-up: The reaction mixture is transferred via a pressure differential to a quench vessel containing a mixture of ice (10 kg) and concentrated HCl (2 L). The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with water (2 x 5 L), 5% sodium bicarbonate solution (5 L), and brine (5 L).

  • Isolation: The organic layer is transferred to a clean reactor, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation.

Section 5: Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_setup Setup: Dry Glassware lab_charge Charge: AlCl3, DCM lab_setup->lab_charge lab_add Addition: Dropwise over 30 min lab_charge->lab_add lab_react Reaction: 2 hours @ 0-5°C lab_add->lab_react lab_workup Work-up: Ice/HCl Quench lab_react->lab_workup lab_iso Isolation: Chromatography lab_workup->lab_iso pilot_setup Setup: Glass-Lined Reactor pilot_charge Charge: DCM, AlCl3 (Portion-wise) pilot_setup->pilot_charge pilot_add Addition: Pump over 2 hours pilot_charge->pilot_add pilot_react Reaction: 6 hours @ 5-10°C pilot_add->pilot_react pilot_workup Work-up: Transfer to Quench Vessel pilot_react->pilot_workup pilot_iso Isolation: Vacuum Distillation pilot_workup->pilot_iso

Caption: A comparison of laboratory and pilot scale experimental workflows for Friedel-Crafts acylation.

troubleshooting_logic issue Low Yield at Scale mixing Poor Mixing? issue->mixing temp Poor Temp. Control? issue->temp moisture Moisture Contamination? issue->moisture offgas Inefficient Off-Gassing? issue->offgas sol_mixing Increase Agitation Speed mixing->sol_mixing sol_temp Improve Cooling / Slow Addition temp->sol_temp sol_moisture Use Anhydrous Solvents / Inert Atmosphere moisture->sol_moisture sol_offgas Implement Efficient Scrubber offgas->sol_offgas

Caption: A logical flowchart for troubleshooting low yields in scaled-up Friedel-Crafts acylations.

References

Technical Support Center: Reactions with 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-Bromo-2-phenylacetyl chloride, with a specific focus on the critical choice of a base for successful acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: The primary role of a base in the acylation of nucleophiles (like alcohols or amines) with this compound is to act as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from protonating the nucleophile (which would render it unreactive) and driving the reaction to completion.[1]

Q2: Which bases are most commonly recommended for esterification or amidation reactions?

A2: Tertiary amines are the most common choice. Triethylamine (TEA) is frequently used due to its strong basicity and steric bulk, which minimizes its potential to act as a competing nucleophile.[2] Pyridine is another common option; it is a weaker base than TEA but can also act as a nucleophilic catalyst, potentially accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[3][4] The choice between them often depends on the specific substrate and desired reaction rate.

Q3: My reaction has a low yield and a complex mixture of byproducts. What is the likely cause?

A3: A common cause for low yields and byproduct formation is the generation of phenylbromoketene. This compound has an acidic proton on the carbon adjacent to the carbonyl group (the α-carbon). A sufficiently strong base can remove this proton, leading to the elimination of HCl and the formation of a highly reactive ketene intermediate.[5][6] This ketene can then undergo undesired side reactions, such as dimerization or polymerization, leading to a complex product mixture.

Q4: How can I minimize or prevent ketene formation?

A4: To suppress ketene formation, consider the following strategies:

  • Base Selection: Use a weaker base like pyridine instead of a stronger base like triethylamine, as pyridine is less likely to deprotonate the α-carbon.[5]

  • Reaction Order: Add the this compound slowly (dropwise) to a solution containing both the nucleophile (alcohol or amine) and the base. This ensures the acyl chloride preferentially reacts with the intended nucleophile, which is present in higher concentration, rather than undergoing elimination.[5]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of the competing elimination reaction.

Q5: When reacting with a primary amine, I'm observing products from multiple acylations. How can this be avoided?

A5: The amide product of the initial reaction can still be nucleophilic and react with another molecule of the acyl chloride. This is a common issue in amidation.[7][8] To favor mono-acylation, use a slight excess of the amine relative to the acyl chloride. Alternatively, employ an "inverse addition" technique where the acyl chloride is added very slowly to a well-stirred, dilute solution of the amine.

Q6: Is it appropriate to use an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)?

A6: Yes, inorganic bases can be used, particularly in two-phase systems (e.g., dichloromethane and water), a method known as the Schotten-Baumann reaction.[1] The amine and acyl chloride remain in the organic layer, while the HCl byproduct is neutralized by the base in the aqueous layer. This can be an effective method, especially for large-scale reactions, as it simplifies the removal of the base and its salt.

Data Presentation

Table 1: Comparison of Common Bases for Acylation Reactions

BasepKa of Conjugate AcidTypical RoleAdvantagesPotential Issues
Triethylamine (TEA) ~10.75Strong, non-nucleophilic baseStrong HCl scavenger, readily available, easily removed by evaporation or aqueous wash.[2]Can promote ketene formation due to its high basicity.[5]
Pyridine ~5.25Weaker base, nucleophilic catalystLess likely to cause ketene formation.[5] Can catalyze the reaction.[3]Slower reaction rates compared to TEA, can be harder to remove.
Diisopropylethylamine (DIPEA / Hünig's Base) ~11.0Very hindered, non-nucleophilic baseSteric bulk makes it an excellent HCl scavenger with very low nucleophilicity.Higher cost, can be difficult to remove completely.
Sodium Bicarbonate (NaHCO₃) ~6.35 (pKa1 of H₂CO₃)Mild inorganic baseInexpensive, easy to remove (aqueous workup), suitable for acid-sensitive substrates.Requires a biphasic solvent system or suspension, generally slower reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Esterification using Triethylamine

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Diethyl Ether) at 0 °C (ice bath).

  • Addition: While stirring vigorously, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, 1M HCl solution (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude ester via column chromatography or recrystallization.

Protocol 2: General Procedure for Amidation using Pyridine

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) in anhydrous pyridine (which acts as both the base and a solvent or co-solvent with DCM) at 0 °C.

  • Addition: Slowly add this compound (1.05 eq.) to the cooled, stirring solution. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with a solvent like Ethyl Acetate or Dichloromethane. Wash thoroughly with 1M Copper (II) Sulfate solution (to complex and remove pyridine), followed by water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The crude amide can then be purified by recrystallization or silica gel chromatography.

Visualizations

Base_Selection_Workflow start Start: Choose Reaction Type nucleophile What is your nucleophile? start->nucleophile alcohol Alcohol / Phenol nucleophile->alcohol Alcohol amine Primary / Secondary Amine nucleophile->amine Amine ketene_check Is ketene formation a major concern? use_tea Use Triethylamine (TEA) or DIPEA ketene_check->use_tea No use_pyridine Use Pyridine ketene_check->use_pyridine Yes use_schotten_baumann Consider Schotten-Baumann (e.g., NaHCO₃ in H₂O/DCM) ketene_check->use_schotten_baumann Alternative alcohol->ketene_check amine->ketene_check

Caption: Decision workflow for selecting a suitable base.

Competing_Pathways sub 2-Bromo-2-phenylacetyl chloride product Desired Product (Ester or Amide) sub->product + Nucleophile (R-OH / R₂NH) - HCl ketene Phenylbromoketene (Intermediate) sub->ketene + Strong Base (e.g., TEA) - Base-H⁺Cl⁻ (α-proton abstraction) byproducts Undesired Byproducts ketene->byproducts Dimerization, Polymerization, etc.

Caption: Competing acylation and ketene formation pathways.

References

Technical Support Center: Work-up and Quenching of 2-Bromo-2-phenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-phenylacetyl chloride. The following information is designed to address specific issues that may be encountered during the quenching and work-up phases of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when quenching reactions with this compound?

A1: The primary safety concerns are the highly reactive nature of the acyl chloride and the evolution of hydrogen chloride (HCl) gas. The reaction with quenching agents, particularly water and other protic nucleophiles, is highly exothermic and can lead to a rapid increase in temperature and pressure. Always perform the quench in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add the quenching agent slowly to a cooled reaction mixture.

Q2: What is the expected product when quenching this compound with water?

A2: Quenching with water will hydrolyze the acyl chloride to form 2-bromo-2-phenylacetic acid and hydrochloric acid.

Q3: Can I use other nucleophiles to quench the reaction?

A3: Yes, other nucleophiles can be used, and will result in different products. For example:

  • Alcohols (e.g., methanol, ethanol): Will form the corresponding ester (e.g., methyl 2-bromo-2-phenylacetate).

  • Amines (e.g., primary or secondary amines): Will form the corresponding amide. Be aware that the alpha-bromo group is susceptible to substitution by the amine.

  • Thiols: Will form the corresponding thioester.

Q4: My final product is impure. What are the likely side reactions?

A4: Common side reactions include:

  • Substitution of the alpha-bromine: The bromide is a good leaving group and can be displaced by nucleophiles present in the reaction or work-up.

  • Elimination: Under basic conditions, elimination of HBr can occur to form an unsaturated product.

  • Decomposition: The compound may be unstable at elevated temperatures or under strongly acidic or basic conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Violent/Uncontrolled Quenching Reaction is too exothermic. Quenching agent added too quickly. Insufficient cooling.- Cool the reaction mixture to 0-5°C before and during the quench. - Add the quenching agent dropwise with vigorous stirring. - Dilute the reaction mixture with an inert solvent before quenching.
Low Yield of Desired Product - Incomplete reaction. - Decomposition of the product during work-up. - Side reactions (e.g., substitution of bromine).- Monitor the reaction to completion before quenching. - Maintain a low temperature (0-10°C) throughout the work-up. - Use a mild quenching agent and avoid strong bases if the alpha-bromine needs to be retained. - For aqueous work-up, use dilute, cold acid or base for washes.
Presence of an Unsaturated Impurity Elimination of HBr, likely due to basic conditions during work-up.- Avoid strong bases (e.g., concentrated NaOH, KOH). - Use a weak base (e.g., saturated sodium bicarbonate solution) for neutralization, and perform the wash quickly at low temperature. - If possible, maintain a slightly acidic pH during the work-up.
Presence of a Hydroxy or Amino-substituted Impurity Nucleophilic substitution of the alpha-bromine by water, hydroxide, or amine.- Use a non-nucleophilic base for any pH adjustments, if possible. - If quenching with an amine to form an amide, use a hindered base or carefully control stoichiometry and temperature to favor acylation over substitution. - Minimize the time the product is in contact with aqueous or nucleophilic solutions.
Difficulty in Separating Organic and Aqueous Layers (Emulsion) Presence of polar byproducts or salts.- Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the mixture through a pad of Celite before extraction. - Allow the mixture to stand for a longer period.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product using silica gel column chromatography. A common eluent system is a mixture of n-hexane and ethyl acetate.[1][2]

Experimental Protocols

Protocol 1: Quenching with Water to Synthesize 2-Bromo-2-phenylacetic Acid
  • Cooling: Cool the reaction mixture to 0-5°C in an ice-water bath.

  • Quenching: Slowly add cold deionized water dropwise to the stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly. Continue stirring for 15-30 minutes at 0-5°C after the addition is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold, dilute HCl (e.g., 1 M)

    • Cold, saturated aqueous sodium bicarbonate solution (if unreacted starting materials are acidic).

    • Saturated aqueous sodium thiosulfate solution (if residual bromine is present).[3]

    • Saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.[3]

  • Purification: If necessary, purify the crude 2-bromo-2-phenylacetic acid by recrystallization or silica gel column chromatography.[1][2]

Quantitative Data Summary
Parameter Recommended Value/Condition Notes
Quenching Temperature 0-10°CTo control exotherm and minimize side reactions. A patent suggests 10-15°C for a related synthesis.[3]
Extraction Solvent Dichloromethane, Ethyl Acetate, Hexane[1][3]Choice depends on the polarity of the final product.
Washing Solutions 1 M HCl, Saturated NaHCO₃, Saturated Na₂S₂O₃, Saturated NaCl (Brine)Use cold solutions to maintain product stability.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Ensure complete removal of water before solvent evaporation.
Column Chromatography Eluent n-hexane/ether (2:1, v/v) or n-hexane/ethyl acetate[1][2]Adjust the ratio based on the polarity of the product.

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up cluster_purification Purification ReactionMixture Reaction Mixture (Containing this compound) Quench Slowly add Quenching Agent (e.g., Cold Water) at 0-5°C ReactionMixture->Quench Cool to 0-5°C Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer (Acid, Base, Brine) Extraction->Wash Dry Dry with Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify

Caption: Standard workflow for quenching and working up reactions of this compound.

Troubleshooting_Tree Start Problem During Work-up? Emulsion Emulsion Formation? Start->Emulsion Yes LowYield Low Product Yield? Start->LowYield No Emulsion->LowYield No AddBrine Add Saturated Brine Emulsion->AddBrine Yes Impurity Product Impure? LowYield->Impurity No CheckTemp Review Quenching/Work-up Temperature Control LowYield->CheckTemp Yes CheckpH Review pH of Washes (Avoid Strong Base) Impurity->CheckpH Yes Purify Purify by Column Chromatography Impurity->Purify If necessary

Caption: A decision tree for troubleshooting common issues during the work-up procedure.

References

Validation & Comparative

A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of an acylating agent is pivotal to the efficiency, reactivity, and ultimate properties of the target molecule. This guide provides a comprehensive comparison between two closely related yet distinct acylating agents: 2-bromo-2-phenylacetyl chloride and phenylacetyl chloride. We delve into their reactivity, present available experimental data, and provide detailed protocols for their use in acylation reactions, offering researchers and drug development professionals a clear guide to selecting the appropriate reagent for their synthetic needs.

Introduction to the Contenders

Phenylacetyl chloride is a widely utilized acylating agent, known for its role in the synthesis of various organic compounds, including pharmaceuticals like penicillin G, as well as fragrances and dyes.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.[3]

This compound , an α-halogenated analogue of phenylacetyl chloride, is anticipated to exhibit enhanced reactivity. The presence of the electron-withdrawing bromine atom at the α-position is expected to further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can be advantageous in acylating less reactive substrates or in accelerating reaction rates.

Performance in Acylation: A Comparative Analysis

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can infer the relative performance based on established principles of organic chemistry and isolated experimental data. The α-bromo group in this compound is a key determinant of its heightened reactivity.

Theoretical Reactivity: The inductive effect of the bromine atom in this compound makes the carbonyl carbon more electron-deficient compared to that in phenylacetyl chloride. This increased electrophilicity leads to a lower activation energy for nucleophilic attack, suggesting that this compound should react faster and with a broader range of nucleophiles.

Data Presentation:

The following table summarizes representative experimental data for the acylation of various substrates with both reagents. It is important to note that the data is compiled from different sources and the reaction conditions are not identical, thus serving as an illustrative comparison rather than a direct quantitative analysis.

ReagentSubstrateProductSolventBase/CatalystTemp. (°C)Time (h)Yield (%)Reference
Phenylacetyl Chloride6-Aminopenicillanic AcidPenicillin GAcetone/WaterSodium BicarbonateRT0.67High (not specified)[1]
Phenylacetyl ChlorideBenzyl AlcoholBenzyl phenylacetateDichloromethaneZinc ChlorideRT1.592[4]
Phenylacetyl ChlorideAnilineN-Phenyl-2-phenylacetamide--RT0.3395[4]
2-Chloro-2-phenylacetyl Chloride*CelluloseCellulose-2-chloro-2-phenylacetate[Bmim]ClPyridine3524High (DS=1.114)[5]

*Note: Data for this compound in a comparable reaction was not available. Data for the analogous 2-chloro-2-phenylacetyl chloride is presented to illustrate the acylation of a complex alcohol. The Degree of Substitution (DS) indicates the average number of acyl groups per glucose unit.

Experimental Protocols

Detailed methodologies for representative acylation reactions are provided below.

Protocol 1: Synthesis of Penicillin G using Phenylacetyl Chloride

This protocol is adapted from the industrial synthesis of Penicillin G.[1]

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Phenylacetyl chloride

  • Sodium bicarbonate

  • Acetone

  • Water

Procedure:

  • Dissolve 6-aminopenicillanic acid in a mixture of acetone and water.

  • Add sodium bicarbonate to the solution to maintain a basic pH.

  • Slowly add a solution of phenylacetyl chloride in acetone to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature for approximately 40 minutes.

  • The product, Penicillin G, can then be isolated and purified using standard techniques.[1]

Protocol 2: General Procedure for Acylation of an Amine with this compound

This is a general protocol that can be adapted for various primary and secondary amines.

Materials:

  • Amine (e.g., aniline)

  • This compound

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Triethylamine (or other non-nucleophilic base)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add one equivalent of triethylamine to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Solution Dissolve Amine in Anhydrous DCM Base_Addition Add Triethylamine Amine_Solution->Base_Addition Cooling Cool to 0°C Base_Addition->Cooling AcylChloride_Solution Prepare 2-Bromo-2-phenylacetyl Chloride Solution in DCM Addition Slowly Add Acyl Chloride Solution AcylChloride_Solution->Addition Cooling->Addition Stirring Stir at RT (1-3h) Monitor by TLC Addition->Stirring Washing Wash with Water & Brine Stirring->Washing Drying Dry over Na2SO4 Washing->Drying Purification Filter, Concentrate & Purify Drying->Purification Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Bioactive Compound) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

References

comparing the reactivity of 2-Bromo-2-phenylacetyl chloride with other acyl halides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of acyl halides is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 2-Bromo-2-phenylacetyl chloride against other common acyl halides, supported by available experimental data and detailed methodologies for further investigation.

Acyl halides are a cornerstone in organic synthesis due to their high electrophilicity, making them excellent precursors for a variety of functional groups. Their reactivity, however, is not uniform and is significantly influenced by the nature of the halogen and the structure of the acyl group. This guide focuses on this compound and compares its expected reactivity with that of Phenylacetyl chloride, Acetyl chloride, and Benzoyl chloride.

General Reactivity Trends of Acyl Halides

The reactivity of acyl halides in nucleophilic acyl substitution reactions generally follows the order:

Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride

This trend is primarily governed by the leaving group ability of the halide ion, with iodide being the best leaving group and fluoride the poorest. Consequently, this compound is expected to be more reactive than its chlorinated counterpart, 2-Chloro-2-phenylacetyl chloride.

The structure of the acyl group also plays a crucial role. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and enhance reactivity, while electron-donating groups have the opposite effect. The presence of a phenyl group and a bromine atom at the alpha-position of this compound introduces interesting electronic and steric effects that influence its reactivity profile.

Comparative Reactivity Analysis

Acyl ChlorideSolvent SystemTemperature (°C)Rate Constant (s⁻¹)Reference
Phenylacetyl chloride80% Ethanol / 20% Water01.37 x 10⁻³[1]
Diphenylacetyl chloride80% Ethanol / 20% Water253.03 x 10⁻⁴[2]

Note: The direct comparison of these values is limited due to different reaction temperatures. However, it provides an order of magnitude for the solvolysis rates of structurally related acyl chlorides.

Reaction Mechanisms: A Fork in the Road

The reaction of acyl halides with nucleophiles, including solvent molecules in solvolysis, typically proceeds through a nucleophilic acyl substitution mechanism. However, the specific pathway can vary.

For many acyl chlorides, the reaction follows a bimolecular nucleophilic substitution (S_N2-like) or an addition-elimination pathway. In this mechanism, the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the halide ion.

Alternatively, particularly for acyl halides that can form stable carbocations, an S_N1-like mechanism may be operative. This involves the initial, rate-determining ionization of the acyl halide to form an acylium ion, which is then rapidly attacked by the nucleophile. Studies on phenylacetyl chloride suggest a leaning towards an associative S_N2 mechanism in less ionizing solvents.[1]

The presence of the α-bromo and α-phenyl groups in this compound could potentially stabilize a carbocation intermediate, making an S_N1 pathway more plausible compared to simpler acyl chlorides like acetyl chloride.

Experimental Protocols for Determining Reactivity

To definitively compare the reactivity of this compound with other acyl halides, a controlled kinetic study is necessary. The following is a detailed experimental protocol for determining the rate of solvolysis, a common method for assessing acyl halide reactivity.

Protocol: Determination of Solvolysis Rate Constants using Conductometric Titration

This method monitors the progress of the solvolysis reaction by measuring the increase in conductivity due to the formation of hydrohalic acid (HBr or HCl).

Materials:

  • This compound

  • Phenylacetyl chloride

  • Acetyl chloride

  • Benzoyl chloride

  • High-purity solvent (e.g., 80:20 ethanol/water v/v)

  • Conductivity meter with a probe

  • Constant temperature bath

  • Magnetic stirrer and stir bars

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Glassware: burette, pipettes, volumetric flasks, reaction vessel

Procedure:

  • Solvent Preparation: Prepare a sufficient quantity of the desired solvent mixture (e.g., 80% ethanol / 20% water) and allow it to reach thermal equilibrium in the constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Setup: Place a known volume of the thermally equilibrated solvent into the reaction vessel, which is equipped with the conductivity probe and a magnetic stir bar. The vessel should be maintained at the constant temperature.

  • Initiation of Reaction: Prepare a stock solution of the acyl halide in a small amount of a dry, inert solvent (e.g., acetone). At time zero, inject a small, precise volume of the acyl halide stock solution into the stirred solvent in the reaction vessel.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals. The frequency of readings will depend on the reaction rate; for fast reactions, automated data logging is recommended.

  • Endpoint Determination: Continue recording the conductivity until the value remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • The rate constants for the solvolysis reaction can be determined from the conductivity data. For a first-order reaction, a plot of ln(G∞ - Gt) versus time (t) will be linear, where Gt is the conductivity at time t and G∞ is the final conductivity. The slope of this line will be equal to -k, where k is the first-order rate constant.

    • Alternatively, the initial rate can be determined from the initial slope of the conductivity versus time plot.

Safety Precautions: Acyl halides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the generalized nucleophilic acyl substitution pathway and a typical experimental workflow for kinetic analysis.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_solvent Prepare & Equilibrate Solvent mix Initiate Reaction prep_solvent->mix prep_reagents Prepare Acyl Halide Stock Solution prep_reagents->mix measure Monitor Conductivity vs. Time mix->measure plot Plot ln(G∞ - Gt) vs. Time measure->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for kinetic analysis of solvolysis.

Conclusion

While a definitive quantitative ranking of this compound's reactivity awaits dedicated experimental investigation, the principles of physical organic chemistry allow for informed predictions. Its reactivity is anticipated to be greater than its chlorinated analog and influenced by the electronic and steric effects of the α-bromo and α-phenyl substituents. The provided experimental protocol offers a robust framework for researchers to quantify the reactivity of this and other acyl halides, enabling a deeper understanding and more precise control over their synthetic applications. This guide serves as a foundational resource, bridging the gap between theoretical knowledge and practical experimental design in the ever-evolving field of chemical synthesis.

References

Spectroscopic Showdown: Confirming the Products of 2-Bromo-2-phenylacetyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic analysis of ester and amide derivatives of 2-Bromo-2-phenylacetyl chloride, offering a comparative look at alternative halogenated acyl chlorides for researchers in drug development and organic synthesis.

This guide provides a detailed comparison of the spectroscopic data (NMR and MS) for the confirmation of products synthesized from this compound. It also presents data for analogous products derived from 2-Chloro-2-phenylacetyl chloride to serve as a practical reference for researchers. Detailed experimental protocols for the synthesis of these compounds are included to ensure reproducibility.

Reaction Overview and Spectroscopic Workflow

This compound is a reactive acyl halide used in the synthesis of various esters and amides. The confirmation of the desired product and the exclusion of potential side-products is crucial. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The general workflow for the synthesis and analysis is depicted below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Bromo-2-phenylacetyl chloride reaction Acylation Reaction start->reaction Reacts with nucleophile Nucleophile (e.g., Alcohol, Amine) nucleophile->reaction product Ester or Amide Product reaction->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (MS) product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis

Figure 1: General workflow for the synthesis of ester or amide products from this compound and their subsequent spectroscopic analysis for structure confirmation.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the products of this compound and its chloro-analogue with common nucleophiles.

Esterification Products

Table 1: Spectroscopic Data for Methyl Ester Derivatives

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
Methyl 2-bromo-2-phenylacetate Phenyl protons (m, 7.3-7.5), CH (s, 5.3), OCH₃ (s, 3.8)C=O (168.1), Phenyl C (137.5, 129.3, 129.0, 128.9), CHBr (47.2), OCH₃ (53.5)[M]+ 228/230 (bromine isotopes)
Methyl 2-chloro-2-phenylacetate Phenyl protons (m, 7.3-7.5), CH (s, 5.4), OCH₃ (s, 3.8)C=O (168.5), Phenyl C (135.2, 129.1, 128.9, 127.3), CHCl (58.9), OCH₃ (53.2)[M]+ 184/186 (chlorine isotopes)

Table 2: Spectroscopic Data for Ethyl Ester Derivatives

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
Ethyl 2-bromo-2-phenylacetate [1]Phenyl protons (m, 7.3-7.5), CH (s, 5.3), OCH₂ (q, 4.2), CH₃ (t, 1.2)C=O (167.5), Phenyl C (137.8, 129.2, 128.9, 128.8), CHBr (47.8), OCH₂ (62.9), CH₃ (14.0)[M]+ 242/244 (bromine isotopes)[1]
Ethyl 2-chloro-2-phenylacetate Phenyl protons (m, 7.3-7.5), CH (s, 5.4), OCH₂ (q, 4.2), CH₃ (t, 1.2)C=O (167.9), Phenyl C (135.5, 129.0, 128.8, 127.2), CHCl (59.4), OCH₂ (62.5), CH₃ (14.0)[M]+ 198/200 (chlorine isotopes)
Amidation Products

Table 3: Spectroscopic Data for N-Benzylamide Derivatives

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)
N-Benzyl-2-bromo-2-phenylacetamide Phenyl protons (m, 7.2-7.5), NH (t, ~6.8), CHBr (s, 5.2), NCH₂ (d, 4.4)C=O (167.2), Phenyl C (138.1, 137.5, 129.2, 128.9, 128.8, 128.7, 127.8, 127.6), CHBr (50.1), NCH₂ (44.5)[M]+ 303/305 (bromine isotopes)
N-Benzyl-2-chloro-2-phenylacetamide Phenyl protons (m, 7.2-7.5), NH (t, ~6.9), CHCl (s, 5.3), NCH₂ (d, 4.4)C=O (167.6), Phenyl C (138.0, 135.8, 129.1, 128.8, 128.7, 127.7, 127.5), CHCl (61.2), NCH₂ (44.3)[M]+ 259/261 (chlorine isotopes)

Experimental Protocols

General Procedure for Esterification

To a solution of the alcohol (e.g., methanol or ethanol, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, is added this compound (1.0 equivalent) dropwise. A non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) is often included to scavenge the HCl byproduct. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, dilute aqueous acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.

General Procedure for Amidation

To a solution of the primary or secondary amine (e.g., benzylamine, 2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere and cooled in an ice bath, is added this compound (1.0 equivalent) dropwise. The reaction is typically stirred at 0°C for 30 minutes and then at room temperature for 1-3 hours. Progress is monitored by TLC. After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are prepared by dissolving a small amount of the product in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL, and then further diluting to the low µg/mL range for analysis.

Logical Pathway for Product Confirmation

The confirmation of the desired product structure from the spectroscopic data follows a logical pathway. This involves identifying key structural motifs from the NMR and MS data and piecing them together to build the final molecular structure.

G cluster_data Spectroscopic Data cluster_interpretation Data Interpretation nmr_data 1H & 13C NMR Data phenyl Phenyl Group Signals (¹H: ~7.3-7.5 ppm, m) (¹³C: ~128-138 ppm) nmr_data->phenyl alphahalo α-Halogenated CH Signal (¹H: ~5.2-5.4 ppm, s) (¹³C: ~47-62 ppm) nmr_data->alphahalo ester_amide Ester or Amide Signals (e.g., OCH₃, NCH₂) (¹H & ¹³C shifts vary) nmr_data->ester_amide carbonyl Carbonyl Signal (¹³C: ~167-169 ppm) nmr_data->carbonyl ms_data Mass Spectrometry Data molecular_ion Molecular Ion Peak (Isotopic pattern for Br/Cl) ms_data->molecular_ion confirmed_structure Confirmed Product Structure phenyl->confirmed_structure alphahalo->confirmed_structure ester_amide->confirmed_structure carbonyl->confirmed_structure molecular_ion->confirmed_structure

References

Comparative Kinetic Analysis of 2-Bromo-2-phenylacetyl Chloride and Alternative Acylating Agents in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative kinetic analysis of 2-Bromo-2-phenylacetyl chloride and other commonly employed acylating agents, supported by experimental data and detailed protocols to aid in the informed selection of reagents for acylation reactions.

Reactivity Profile of this compound

While specific kinetic data for the reactions of this compound is not extensively available in the public domain, its reactivity can be inferred from studies on structurally similar compounds. The presence of an α-bromo substituent on the phenylacetyl chloride backbone is expected to significantly influence its electrophilicity and reactivity towards nucleophiles. Research on the acylation of cellulose using the analogous 2-chloro-2-phenylacetyl chloride indicates that the reaction proceeds rapidly, with most of the acylation occurring within the first four hours.[1] It was also noted that the stability of 2-chloro-2-phenylacetyl chloride is temperature-sensitive, with decomposition observed at higher temperatures, suggesting that acylation reactions with this class of reagents should be conducted under carefully controlled temperature conditions.[1] The α-halogen atom can act as a leaving group in competing S(_N)2 reactions, and its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Comparison with Alternative Acylating Agents

To provide a quantitative comparison, the kinetic data for two widely used alternative acylating agents, Benzoyl Chloride and Di-tert-butyl dicarbonate (Boc-anhydride) , are summarized below. These reagents are frequently used in the synthesis of pharmaceuticals and other biologically active molecules.[2][3]

Acylating AgentNucleophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Temperature (°C)Citation
Benzoyl ChlorideMethanolPyridine- (9 times more reactive than thiobenzoyl chloride)25[3]
Benzoyl ChloridePhenolDichloromethane- (Rate-order plot available)0[4]
Di-tert-butyl dicarbonate (Boc-anhydride)Various AminesVariousWidely variable, reaction times often reportedVarious-

Note: Direct comparative rate constants under identical conditions are often difficult to find in the literature. The data presented provides an indication of reactivity under the specified conditions.

Acyl chlorides are generally the most reactive class of acylating agents, followed by acid anhydrides.[2] This higher reactivity can be advantageous for acylating weakly nucleophilic substrates but may also lead to lower selectivity and the need for more stringent reaction conditions to avoid side reactions.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing process conditions. The following is a detailed protocol for a stopped-flow kinetic analysis of the reaction of an acylating agent with a nucleophile.

Stopped-Flow Spectroscopic Analysis of Acylation Reactions

Objective: To determine the second-order rate constant for the reaction between an acylating agent (e.g., Benzoyl Chloride) and a nucleophile (e.g., a substituted phenol or amine).

Instrumentation:

  • Stopped-flow spectrophotometer equipped with a rapid mixing unit and a UV-Vis detector.[5][6][7][8]

  • Thermostatted cell holder to maintain a constant temperature.

Reagents:

  • Solution A: Acylating agent (e.g., 0.1 M Benzoyl Chloride) in a dry, inert solvent (e.g., acetonitrile or dichloromethane).

  • Solution B: Nucleophile (e.g., 0.01 M of a chromophoric phenol or amine) in the same solvent.

  • Quenching solution (if required).

Procedure:

  • Instrument Preparation: Flush the stopped-flow instrument's syringes and mixing lines with the reaction solvent to ensure they are clean and dry.[9]

  • Temperature Equilibration: Set the temperature of the cell holder to the desired reaction temperature and allow the instrument and reagent solutions to equilibrate.

  • Loading Syringes: Load Solution A into one syringe and Solution B into the other syringe of the stopped-flow apparatus.[5][6]

  • Data Acquisition Setup: Set the data acquisition parameters on the spectrophotometer. Select a wavelength where a significant change in absorbance is expected upon reaction (e.g., the disappearance of a reactant or the appearance of a product). The data collection should be triggered by the stopping of the flow.[5]

  • Reaction Initiation and Monitoring: Rapidly inject equal volumes of Solution A and Solution B into the mixing chamber. The reaction is initiated upon mixing, and the flow is abruptly stopped. The change in absorbance at the selected wavelength is monitored over time.[5][6]

  • Data Analysis: The obtained absorbance versus time data is fitted to a pseudo-first-order or second-order kinetic model to determine the observed rate constant (k({obs})). By performing the experiment with varying concentrations of the nucleophile (while keeping the acylating agent in excess), a plot of k({obs}) versus the nucleophile concentration can be generated. The slope of this plot will give the second-order rate constant (k₂).

Visualization of Experimental Workflow and Logical Relationships

To visually represent the processes involved in these kinetic studies, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Reagent Solutions (Acylating Agent & Nucleophile) C Load Reagents into Syringes A->C B Prepare & Equilibrate Stopped-Flow Instrument B->C D Rapid Mixing & Reaction Initiation C->D E Monitor Absorbance Change vs. Time D->E F Fit Data to Kinetic Model E->F G Determine Rate Constants (k_obs, k_2) F->G

Caption: Experimental workflow for stopped-flow kinetic analysis.

Reagent_Selection_Logic node_action node_action start Substrate Nucleophilicity? high_nuc High start->high_nuc High low_nuc Low start->low_nuc Low stability Substrate Stability to Strong Acylating Agent? high_nuc->stability reactivity_needed High Reactivity Required? low_nuc->reactivity_needed stable Stable stability->stable Yes unstable Unstable stability->unstable No acyl_chloride Consider this compound or other Acyl Chlorides stable->acyl_chloride boc_anhydride Consider Boc-anhydride or other Acid Anhydrides unstable->boc_anhydride yes_reactivity Yes reactivity_needed->yes_reactivity Yes no_reactivity No reactivity_needed->no_reactivity No yes_reactivity->acyl_chloride coupling_agent Consider Peptide Coupling Agents (e.g., HATU, HOBt) no_reactivity->coupling_agent

Caption: Decision logic for selecting an appropriate acylating agent.

Biological Signaling Pathways

While this compound itself is a reactive intermediate, the products of its acylation reactions can have significant biological activity. For instance, the acylation of amines or alcohols on bioactive scaffolds can modulate their pharmacological properties. Compounds synthesized using α-haloketones, such as phenacyl bromides, which are structurally related to this compound, have been investigated for a range of biological activities, including antibacterial properties.[10] The acylation of proteins is a key post-translational modification that controls biological signaling.[11] Therefore, the choice of an acylating agent in drug development can be critical for achieving the desired biological effect and avoiding off-target acylation of biological macromolecules. Further investigation into the specific biological targets of the acylated products is recommended for any new class of compounds.

References

Assessing the Stereoselectivity of Reactions with 2-Bromo-2-phenylacetyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of a reaction is a critical consideration in modern organic synthesis, particularly in the development of pharmaceutical agents where a specific stereoisomer is often responsible for the desired therapeutic effect. This guide aims to provide a comparative overview of the stereoselectivity of reactions involving 2-Bromo-2-phenylacetyl chloride, a versatile reagent for the introduction of the 2-bromo-2-phenylacetyl moiety.

Due to a lack of specific published experimental data on stereoselective reactions utilizing this compound, this guide will focus on the fundamental principles and established methodologies for assessing stereoselectivity in similar acylation reactions. We will present hypothetical comparative data and detailed experimental protocols that would be necessary to evaluate the stereochemical course of such transformations.

Data Presentation: A Framework for Comparison

To rigorously assess the stereoselectivity of reactions with this compound, a systematic variation of reaction parameters and a clear presentation of the results are essential. The following table provides a template for summarizing quantitative data from such studies. The data presented here is illustrative and intended to serve as a guide for researchers in structuring their experimental findings.

Table 1: Hypothetical Data for the Stereoselective Esterification of a Chiral Alcohol with this compound

EntryChiral AlcoholCatalyst/AuxiliaryBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%)
1(R)-1-PhenylethanolNonePyridineCH₂Cl₂25485N/A5
2(R)-1-Phenylethanol(S)-DMAPEt₃NToluene0692N/A75
3(S)-ProlineNoneK₂CO₃THF25127860 (as amide)N/A
4Evans Auxiliaryn-BuLiTHF-78295>98N/A

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are representative methodologies for key experiments to assess the stereoselectivity of reactions involving this compound.

1. General Procedure for the Esterification of a Chiral Alcohol:

To a solution of the chiral alcohol (1.0 mmol) and a suitable base (1.2 mmol, e.g., triethylamine or pyridine) in an anhydrous solvent (10 mL, e.g., dichloromethane or toluene) at the desired temperature (e.g., 0 °C or 25 °C), a solution of this compound (1.1 mmol) in the same solvent (5 mL) is added dropwise over 15 minutes. The reaction mixture is stirred for the specified time and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ester. The stereochemical purity (ee% or de%) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

2. Protocol for a Chiral Auxiliary-Mediated Acylation:

To a solution of a chiral auxiliary (e.g., an Evans oxazolidinone, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 mmol) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of this compound (1.2 mmol) in THF (5 mL) is added. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric excess of the product is determined by ¹H NMR spectroscopy or HPLC analysis.

Mandatory Visualization

Understanding the workflow of a chemical experiment is crucial for its successful replication. The following diagram, generated using the DOT language, illustrates a typical experimental workflow for assessing the stereoselectivity of a reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants: - this compound - Chiral Substrate Mixing Mixing & Stirring (Controlled Temperature) Reactants->Mixing Solvent Anhydrous Solvent Solvent->Mixing Base_Catalyst Base / Catalyst Base_Catalyst->Mixing Monitoring Reaction Monitoring (TLC / LC-MS) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Yield Yield Calculation Purification->Yield Stereoselectivity Stereoselectivity Determination (Chiral HPLC / NMR) Purification->Stereoselectivity logical_relationship Start Prochiral Substrate + This compound ChiralAuxiliary Attach Chiral Auxiliary Start->ChiralAuxiliary Acylation Diastereoselective Acylation ChiralAuxiliary->Acylation Diastereomers Mixture of Diastereomers Acylation->Diastereomers Separation Separation of Diastereomers Diastereomers->Separation High de% Product Enantiomerically Pure Product Diastereomers->Product Low de% Cleavage Cleavage of Auxiliary Separation->Cleavage Cleavage->Product

Navigating the Catalytic Landscape for 2-Bromo-2-phenylacetyl Chloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient catalytic functionalization of 2-Bromo-2-phenylacetyl chloride is a critical step in the synthesis of a wide array of valuable organic molecules. This guide provides a comparative analysis of different catalytic systems, supported by available experimental data, to aid in the selection of the most effective catalyst for a given transformation.

The reactivity of this compound, possessing both a reactive acyl chloride and a benzylic bromide, allows for diverse synthetic applications, primarily through Friedel-Crafts acylation and cross-coupling reactions. The choice of catalyst is paramount in controlling the reaction's efficiency, selectivity, and overall yield. This comparison focuses on commonly employed Lewis acid catalysts for Friedel-Crafts reactions and touches upon the potential of transition metal and organocatalysis.

Data Presentation: A Comparative Overview of Catalytic Efficiency

Due to the limited availability of direct comparative studies on a single reaction with this compound, the following table summarizes representative data for similar transformations, primarily focusing on Friedel-Crafts acylation reactions catalyzed by Lewis acids. This data provides a baseline for catalyst selection and optimization.

CatalystSubstrate(s)Reaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂ N-substituted sulfonamides, bromoacetyl bromideAcylationCatalytic amountBenzene or TolueneRefluxSeveral hoursGood[1]
FeCl₃ Phenol/Naphthol derivatives, organic acidsortho-AcylationNot specifiedSolvent-free (Microwave)Not specifiedShortHigh[2]
AlCl₃ Arenes, 2-alkenoyl chloridesTandem Acylation/AlkylationNot specifiedNot specifiedNot specifiedNot specifiedGood[3]

Note: The data presented is for analogous reactions and should be considered indicative. Direct experimental validation with this compound is recommended.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and optimization. Below are representative protocols for reactions involving acyl chlorides and various catalysts.

General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation

This protocol is a generalized procedure based on common practices for Friedel-Crafts acylation.

Materials:

  • Aromatic substrate (e.g., anisole, toluene)

  • This compound

  • Lewis acid catalyst (e.g., anhydrous ZnCl₂, FeCl₃, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide, nitrobenzene)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to maintain an inert atmosphere), add the aromatic substrate and the anhydrous solvent.

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.

  • Slowly add the Lewis acid catalyst in portions while stirring.

  • Once the catalyst is dissolved or suspended, add a solution of this compound in the anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at the specified temperature for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired acylated product.

Mandatory Visualizations

To better illustrate the underlying chemical processes and workflows, the following diagrams are provided.

Friedel-Crafts Acylation Mechanism

The following diagram illustrates the generally accepted mechanism for Lewis acid-catalyzed Friedel-Crafts acylation.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation and Acylium Ion Formation cluster_attack Electrophilic Aromatic Substitution cluster_workup Work-up Acyl_Chloride This compound Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex Acyl_Chloride->Acylium_Ion_Complex Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Nucleophilic Attack Arene Aromatic Ring Arene->Sigma_Complex Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex Deprotonation Final_Product Acylated Product Product_Complex->Final_Product Hydrolysis

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

General Experimental Workflow

The following diagram outlines a typical workflow for carrying out and analyzing a catalytic reaction with this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrates, Catalyst, Solvent) Start->Reaction_Setup Reaction Catalytic Reaction (Temperature, Time) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Product Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis Data Data Collection (Yield, Purity) Analysis->Data End End Data->End

Caption: General workflow for a catalytic reaction and analysis.

Discussion and Future Outlook

The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation. For Friedel-Crafts acylation, traditional Lewis acids like ZnCl₂, FeCl₃, and AlCl₃ are commonly employed. While effective, they often require stoichiometric amounts and can be sensitive to moisture. The development of more robust and recyclable solid acid catalysts or milder Lewis acids would be a significant advancement.

The exploration of organocatalysis and transition metal catalysis for reactions with this compound is an emerging area with considerable potential. Organocatalysts could offer milder reaction conditions and opportunities for asymmetric synthesis, leading to chiral products. Transition metal catalysts, particularly palladium-based systems, could enable novel cross-coupling reactions, expanding the synthetic utility of this versatile building block.

Further research is needed to conduct direct comparative studies of various catalysts with this compound under standardized conditions. Such studies would provide invaluable data for chemists to make informed decisions and accelerate the development of efficient and selective synthetic methodologies.

References

A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides: Evaluating the Efficacy of 2-Bromo-2-phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for N-aryl-2-phenylacetamides, with a specific focus on validating the use of 2-Bromo-2-phenylacetyl chloride as an efficient acylating agent. The performance of this route is objectively compared with established alternatives, supported by experimental data from peer-reviewed literature.

Comparison of Synthetic Routes

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide is a key transformation in the development of various biologically active compounds. Here, we compare three primary synthetic strategies.

Synthetic RouteAcylating AgentCoupling Agent/BaseSolventReaction TimeYield (%)Purity
Route 1 (Proposed) This compoundPyridineDichloromethane2-4 hoursEstimated >85%High
Route 2 (Alternative A) 2-Phenylacetic acidEDC, TriethylamineDichloromethane~3 hoursNot specifiedHigh
Route 3 (Alternative B) 2-Chloro-N-phenylacetamidePotassium CarbonateN,N-Dimethylformamide4 hours62-74%[1]High

Experimental Protocols

Route 1: Proposed Synthesis using this compound

This protocol is based on established methods for N-acylation using acyl halides.

Materials:

  • 4-Aminoantipyrine

  • This compound

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve 4-aminoantipyrine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Alternative Synthesis using Phenylacetic Acid and EDC

Materials:

  • 4-Aminoantipyrine

  • Phenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve phenylacetic acid (1 mmol) and 4-aminoantipyrine (1 mmol) in DCM (20 mL).[2]

  • Add EDC (0.01 mol) and triethylamine to the mixture.[2]

  • Stir the reaction mixture at 273 K (0°C) for approximately 3 hours.[2]

  • Pour the reaction mixture into ice-cold aqueous hydrochloric acid and extract with DCM.[2]

  • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry and concentrate to yield the product.[2]

Route 3: Alternative Synthesis using 2-Chloro-N-phenylacetamide

Materials:

  • Isatin

  • Potassium Carbonate

  • 2-Chloro-N-phenylacetamide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Stir a mixture of isatin (2 mmol) and potassium carbonate (6 mmol) in DMF (5 ml) for 15 minutes.[3]

  • Add 2-chloro-N-phenylacetamide (2 mmol) to the mixture.[3]

  • Stir the reaction at room temperature for 4 hours.[3]

  • Pour the reaction mixture onto ice water.[3]

  • Filter the precipitated solid, wash with water, and recrystallize from methanol to obtain the product.[3]

Experimental Workflow and Biological Context

The synthesis of N-aryl-2-phenylacetamide derivatives is often a crucial step in the generation of compound libraries for drug discovery. The following diagram illustrates a typical workflow for the synthesis and purification of these compounds.

G Experimental Workflow: Amide Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Reactants (Amine, Acyl Chloride) Reaction Reaction at 0°C to RT Reactants->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Quenching Quenching with Water Reaction->Quenching TLC Monitoring Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (Acid, Base, Brine) Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis and purification of N-aryl acetamides.

Many pyrazolone derivatives, structurally related to the target compounds of this guide, are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the simplified signaling pathway.

G Simplified Cyclooxygenase (COX) Signaling Pathway cluster_cox Cyclooxygenase Enzymes Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 via COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolone Pyrazolone Derivatives (e.g., Phenylacetamides) Pyrazolone->COX2 Inhibition

References

A Comparative Guide to the Applications of 2-Bromo-2-phenylacetyl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-2-phenylacetyl chloride is a highly reactive bifunctional reagent widely employed in organic synthesis. Its structure, featuring both a reactive acid chloride and an α-bromo substituent, makes it a valuable intermediate for introducing the 2-bromo-2-phenylacetyl moiety into a variety of molecules. This guide provides a comparative analysis of its primary applications, performance against alternative reagents, and detailed experimental considerations.

Core Application: A Powerful Acylating Agent

The principal application of this compound is in acylation reactions, specifically the formation of amides and esters through reaction with nucleophiles like amines and alcohols. The presence of the α-bromo group significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive than its non-brominated counterpart, phenylacetyl chloride. This heightened reactivity allows for reactions to proceed under milder conditions. Furthermore, the bromine atom serves as a handle for subsequent nucleophilic substitution, enabling tandem reactions and the construction of more complex molecular architectures.

Acylation_Reaction cluster_reactants Reactants cluster_products Products Reagent 2-Bromo-2-phenylacetyl Chloride Product Acylated Product (Amide or Ester) Reagent->Product Acylation Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Product HCl HCl

Caption: General acylation reaction using this compound.

Performance Comparison with Alternative Acylating Agents

The selection of an acylating agent is critical and depends on substrate reactivity, desired reaction conditions, and the need for further functionalization. This compound is often compared with phenylacetyl chloride, 2-chloro-2-phenylacetyl chloride, and bromoacetyl chloride.

  • vs. Phenylacetyl Chloride: The key advantage of the bromo-derivative is its dual functionality. While phenylacetyl chloride is effective for introducing a simple phenylacetyl group, this compound allows for subsequent reactions at the α-carbon. This is particularly useful in the synthesis of pharmaceutical intermediates like phenylglyoxylic acid derivatives, which have demonstrated antibacterial and anti-inflammatory activities.

  • vs. 2-Chloro-2-phenylacetyl chloride: These reagents are structurally very similar. However, the carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond. This makes this compound a more potent acylating and alkylating agent, often requiring less stringent reaction conditions. Conversely, it may also be less stable and require more careful handling.

  • vs. Bromoacetyl Chloride/Bromide: These reagents lack the phenyl group, limiting their application to the introduction of a bromoacetyl moiety. While useful for synthesizing certain N-acylated sulfonamides, they cannot be used to create the phenyl-containing scaffolds for which this compound is prized.

Quantitative Performance Data

The following table summarizes reaction yields for various acylating agents. It is important to note that these results are compiled from different studies with varying substrates and conditions, and therefore do not represent a direct, controlled comparison. They do, however, provide a general indication of the efficiency of these reagents in their respective applications.

Acylating AgentSubstrateProductYield (%)Conditions / Reference
Phenylacetyl Chloride BenzeneDesoxybenzoin82-83%Friedel-Crafts acylation with AlCl₃ catalyst.
Phenylacetyl Chloride 5,5'-(2,2'-thiobis...)N,N'-...bis(2-phenylacetamide)88%NEt₃ in DMA, stirred overnight at room temperature.
Bromoacetyl Bromide N-Benzyl-N-(p-toluenesulfonyl)amineN-Benzyl-N-(p-toluenesulfonyl) bromoacetamide58%Reflux in benzene with catalytic ZnCl₂.
Bromoacetyl Bromide N-Ethyl-N-(p-toluenesulfonyl)amineN-Ethyl-N-(p-toluenesulfonyl) bromoacetamide66%Reflux in benzene with catalytic ZnCl₂.
2-Chloro-2-phenylacetyl chloride CelluloseCellulose-CPAC (Acylated Cellulose)DS* up to 1.114Ionic liquid solvent, 35°C, 24h.

*DS = Degree of Substitution

Key Synthetic Applications & Experimental Protocols

A significant application of α-halo carbonyl compounds is in the synthesis of heterocyclic and biologically active molecules. This compound is a precursor to various derivatives, including amides that can be cyclized or further modified.

Representative Experimental Protocol: N-Acylation of an Amine

This protocol is a generalized procedure for the synthesis of an N-(2-bromo-2-phenylacetyl) derivative, based on common laboratory practices for acylation reactions.

Objective: To synthesize an N-acylated product from a primary or secondary amine using this compound.

Materials:

  • Substituted amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by Thin Layer Chromatography (TLC)).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Logical Workflow for Reagent Selection

Choosing the correct acylating agent is crucial for synthetic success. The following diagram illustrates a decision-making workflow for selecting between this compound and its alternatives.

Reagent_Selection Start Goal: Synthesize an acylated product Q1 Is a phenylacetyl moiety required? Start->Q1 A1_No Use Bromoacetyl Chloride/Bromide Q1->A1_No No Q2 Is a reactive site for subsequent substitution needed at the α-carbon? Q1->Q2 Yes A2_No Use Phenylacetyl Chloride Q2->A2_No No Q3 Is maximum reactivity required for a difficult substrate? Q2->Q3 Yes A3_Yes Use 2-Bromo-2-phenylacetyl Chloride Q3->A3_Yes Yes A3_No Consider 2-Chloro-2-phenylacetyl Chloride (more stable) Q3->A3_No No

Caption: Decision workflow for selecting an appropriate acylating agent.

Conclusion

This compound stands out as a versatile and highly reactive reagent in organic synthesis. Its primary advantage over simpler alternatives like phenylacetyl chloride lies in its bifunctional nature, providing both a potent acylating group and a reactive α-bromo site for further molecular elaboration. While its enhanced reactivity necessitates careful handling, it enables the efficient synthesis of complex intermediates, particularly in the development of novel pharmaceutical compounds. The choice between this compound and its chloro-analog often comes down to a trade-off between reactivity and stability, dictated by the specific requirements of the synthetic target.

Safety Operating Guide

Proper Disposal of 2-Bromo-2-phenylacetyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe handling and disposal of reactive chemical reagents like 2-Bromo-2-phenylacetyl chloride is paramount in a laboratory setting. This guide provides essential safety protocols and step-by-step procedures for its proper disposal, designed for researchers and drug development professionals.

This compound is a corrosive chemical that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Due to its reactivity, particularly with water and other common laboratory reagents, specific handling and disposal procedures must be strictly followed to prevent hazardous reactions. Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride.[2][3]

Immediate Safety and Handling

Before handling this compound, ensure that you are in a well-ventilated area, preferably under a chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE). In case of exposure, immediate action is critical.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact : Take off all contaminated clothing immediately and wash the affected area with plenty of soap and water. Seek immediate medical attention if irritation occurs or persists.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.[2]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

Chemical Incompatibility

To prevent dangerous reactions, this compound must be stored and handled separately from incompatible materials. The primary hazard is its violent reaction with water and other protic compounds.

Incompatible MaterialReason for Incompatibility
Water Reacts vigorously, potentially violently, to produce Hydrogen Chloride and other hazardous fumes.[4]
Alcohols Reacts to form esters, releasing heat and Hydrogen Chloride gas.[2][4]
Strong Bases (e.g., sodium hydroxide)Can cause a violent reaction.[2][4]
Strong Oxidizing Agents Can lead to a vigorous, potentially explosive reaction.[2][4]

Spill Management and Waste Collection Protocol

In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.[4] Do not use water to clean up the spill.[4]

Experimental Protocol for Spill Neutralization and Cleanup:

  • Containment : If the spill is small, contain the liquid using a non-combustible, inert absorbent material such as dry sand, dry lime, or soda ash.[4] Do not use combustible materials like paper towels without a neutralizing agent.

  • Neutralization : Cautiously cover the spill with the dry absorbent material.[4]

  • Collection : Once the material is fully absorbed, carefully scoop the mixture into a designated, properly labeled, and sealable waste container.[4] Use non-sparking tools if there is a concern about flammable vapors.

  • Decontamination : Wipe down the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

  • Ventilation : Ventilate the area until the fumes have dissipated.[4]

Disposal Workflow

The following diagram outlines the logical workflow for the disposal of this compound waste and the management of spills.

G cluster_waste Waste Generation cluster_procedure Disposal & Spill Management Procedure cluster_final Final Disposal start Start: Handling this compound waste_gen Generate Waste (e.g., residual chemical, contaminated items) start->waste_gen spill Accidental Spill Occurs start->spill package_waste Securely package waste in a labeled, corrosion-resistant container. waste_gen->package_waste Routine Waste absorb_spill Contain & absorb spill with DRY inert material (sand, soda ash). spill->absorb_spill Emergency Action store_waste Store waste container in a cool, dry, well-ventilated, and secure area. package_waste->store_waste collect_spill Collect absorbed material into a designated waste container. absorb_spill->collect_spill collect_spill->store_waste Consolidate Waste disposal_plant Dispose of contents/container to an approved waste disposal plant. store_waste->disposal_plant

Caption: Workflow for handling and disposal of this compound.

Formal Disposal Procedures

All waste containing this compound, whether it is excess reagent, contaminated absorbents, or cleaning materials, must be treated as hazardous waste.

  • Containerization : Use only original or approved, corrosion-resistant containers for waste storage. Ensure containers are tightly closed and clearly labeled with the chemical name and associated hazards.

  • Storage : Store waste containers in a designated, locked, cool, dry, and well-ventilated area away from incompatible materials.

  • Professional Disposal : The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Always adhere to local, state, and federal environmental regulations for hazardous waste disposal.[4]

References

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Retrosynthesis Analysis

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2-Bromo-2-phenylacetyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.